molecular formula C16H24O3 B2672954 3-Methoxy-4-(octyloxy)benzaldehyde CAS No. 24076-33-3

3-Methoxy-4-(octyloxy)benzaldehyde

Cat. No.: B2672954
CAS No.: 24076-33-3
M. Wt: 264.365
InChI Key: QMKWJIBTLNGQMS-UHFFFAOYSA-N
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Description

3-Methoxy-4-(octyloxy)benzaldehyde is a useful research compound. Its molecular formula is C16H24O3 and its molecular weight is 264.365. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-octoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-3-4-5-6-7-8-11-19-15-10-9-14(13-17)12-16(15)18-2/h9-10,12-13H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKWJIBTLNGQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24076-33-3
Record name 4-(OCTYLOXY)-M-ANISALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 3-methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-4-(octyloxy)benzaldehyde is an organic aromatic compound, specifically a derivative of vanillin. Vanillin, or 4-hydroxy-3-methoxybenzaldehyde, is a widely used flavoring agent and a versatile starting material in the synthesis of various fine chemicals and pharmaceuticals. The addition of an octyloxy group to the vanillin structure significantly increases its lipophilicity, which can be a desirable characteristic in drug design and material science. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications based on current scientific literature. Derivatives of vanillin are actively investigated for their biological activities, including antibacterial and anti-proliferative effects, making this class of compounds highly relevant to drug development professionals.

Chemical Identity and Structure

While a specific CAS number for this compound is not prominently listed in major chemical databases, its structure is unambiguously derived from its IUPAC name. It consists of a benzaldehyde core with a methoxy group at the C3 position and an octyloxy group at the C4 position.

Chemical Structure:

(Simplified 2D representation)

Physicochemical and Spectroscopic Data

Quantitative data for the specific title compound is sparse in the literature. The following tables summarize key data for the well-characterized and structurally related starting material, vanillin, and provide calculated values for this compound.

PropertyValue (this compound)Value (Vanillin - Starting Material)
Molecular Formula C₁₆H₂₄O₃C₈H₈O₃[1]
Molecular Weight 264.36 g/mol 152.15 g/mol [1]
IUPAC Name This compound4-hydroxy-3-methoxybenzaldehyde
Melting Point Not available (Expected to be a low-melting solid or oil)113-115 °C
Boiling Point Not available179 °C at 15 mmHg
Appearance Not available (Likely a colorless to pale yellow liquid or solid)White to off-white crystalline powder

Synthesis of this compound

The most common and straightforward method for preparing this compound is via the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with an appropriate octyl halide, such as 1-bromooctane, in the presence of a weak base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of a homologous compound, 4-hexyloxy-3-methoxybenzaldehyde.[2]

  • Reactant Preparation: Dissolve vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.52 g, 10 mmol) in a suitable solvent such as butan-2-one or acetone (20-30 mL) in a round-bottom flask.

  • Base Addition: Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃) (e.g., 1.5 g, ~11 mmol).

  • Initial Heating: Heat the mixture to approximately 60°C and stir for 30 minutes to facilitate the formation of the phenoxide salt.

  • Alkylating Agent Addition: Add 1-bromooctane (1.93 g, 10 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 3-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether. The inorganic salts can be removed by washing with water.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by crystallization (e.g., from dichloromethane or ethanol) or column chromatography to yield the final product.[2]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Reaction Williamson Ether Synthesis (Reflux, 3-4h) Vanillin->Reaction Solvent_Base Solvent (Butan-2-one) + Base (K₂CO₃) Solvent_Base->Reaction Bromooctane 1-Bromooctane Bromooctane->Reaction Extraction Extraction (Diethyl Ether) Reaction->Extraction Purification Purification (Crystallization) Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Williamson ether synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis. Its derivatives are of particular interest to the pharmaceutical industry.

  • Precursor for Schiff Bases: The aldehyde functional group can readily undergo condensation reactions with primary amines to form Schiff bases (imines). Schiff base derivatives of vanillin have been reported to exhibit significant biological activities, including potential antibacterial and anti-proliferative effects against cancer cell lines.[2] The introduction of the long octyl chain increases lipophilicity, which can enhance cell membrane permeability and potentially improve the bioavailability and efficacy of the resulting drug candidates.

  • Synthesis of Biologically Active Molecules: Vanillin and its derivatives are precursors in the synthesis of various compounds. For example, they have been used to create molecules with enzyme inhibition, antioxidant, anti-angiogenic, and anti-inflammatory properties.[2] The title compound is a logical extension for creating new chemical entities with modulated pharmacological profiles.

  • Flavor and Fragrance Industry: As a derivative of vanillin, it may also find applications as a specialty chemical in the flavor and fragrance industry, offering a different aromatic profile and physical properties (like volatility and solubility) compared to its parent compound.

Conclusion

This compound is a synthetically accessible derivative of vanillin with significant potential for applications in drug discovery and materials science. Its preparation via Williamson ether synthesis is a well-established and efficient method. The increased lipophilicity conferred by the octyl chain makes it an attractive building block for the synthesis of novel bioactive molecules, particularly Schiff bases with enhanced pharmacological properties. Further research into this and similar long-chain vanillin derivatives is warranted to fully explore their therapeutic potential.

References

Navigating the Solubility Landscape of 3-methoxy-4-(octyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methoxy-4-(octyloxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals, possesses a molecular structure that presents a unique solubility profile. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the necessary protocols to generate this critical data in-house.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This compound, with its aromatic ring, methoxy and octyloxy groups, and an aldehyde functional group, exhibits a balance of polar and non-polar characteristics. The long octyloxy chain imparts significant lipophilicity, suggesting good solubility in non-polar organic solvents. Conversely, the methoxy and aldehyde groups introduce some polarity, potentially allowing for solubility in more polar organic media. This guide outlines the experimental procedures to quantify this solubility.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound's structure suggests:

  • High solubility in non-polar and moderately polar solvents: The dominant feature is the C8 alkyl chain (octyloxy group) and the benzene ring, which are non-polar. Therefore, high solubility can be expected in solvents like alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane).

  • Moderate to low solubility in polar aprotic solvents: Solvents like acetone and ethyl acetate may dissolve the compound to a reasonable extent due to their ability to engage in dipole-dipole interactions with the methoxy and aldehyde groups.

  • Low solubility in polar protic solvents: Solvents such as ethanol and methanol are less likely to be effective solvents due to their strong hydrogen-bonding networks, which would be disrupted by the largely non-polar solute. Water is expected to be a very poor solvent.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Hexanee.g., 25e.g., Isothermal Saturation
e.g., Toluenee.g., 25e.g., Isothermal Saturation
e.g., Dichloromethanee.g., 25e.g., Isothermal Saturation
e.g., Acetonee.g., 25e.g., Isothermal Saturation
e.g., Ethyl Acetatee.g., 25e.g., Isothermal Saturation
e.g., Ethanole.g., 25e.g., Isothermal Saturation
e.g., Methanole.g., 25e.g., Isothermal Saturation

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the isothermal saturation method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

  • Gravimetric Analysis (for non-volatile solvents): For low-volatility solvents, a known mass of the filtered saturated solution can be evaporated to dryness, and the mass of the residual solute can be determined.

  • Quantitative Analysis (Recommended):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using HPLC or UV-Vis spectrophotometry to construct a calibration curve of response versus concentration.

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

  • Calculation of Solubility: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess solute B Add known volume of solvent A->B Combine C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Prepare dilutions E->F G Analyze via HPLC or UV-Vis F->G I Calculate concentration G->I Compare with standards H Construct calibration curve H->I J Determine Solubility I->J

The Synthesis and Profile of 3-Methoxy-4-(octyloxy)benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-(octyloxy)benzaldehyde is a substituted benzaldehyde derivative with potential applications in organic synthesis and materials science. This document provides a comprehensive technical guide on its synthesis, physicochemical properties, and relevant experimental procedures. While a detailed historical record of its specific discovery is not extensively documented in readily available literature, its synthesis logically follows from established Williamson ether synthesis protocols, a cornerstone of organic chemistry. This guide will therefore focus on the practical aspects of its preparation and characterization, drawing parallels from the synthesis of structurally related compounds.

Introduction

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. The introduction of alkoxy side chains, such as the octyloxy group, can significantly modify the molecule's lipophilicity, solubility, and reactivity, making it a valuable building block for targeted applications. This whitepaper details the probable synthetic route to this compound, provides detailed experimental protocols, and tabulates its expected physicochemical properties based on data from analogous compounds.

Proposed Synthesis

The most logical and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a phenol, in this case, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromooctane.

A general schematic for this reaction is presented below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Isovanillin 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Reaction Williamson Ether Synthesis Isovanillin->Reaction Bromooctane 1-Bromooctane Bromooctane->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF or Acetonitrile) Solvent->Reaction Heat Heat (e.g., Reflux) Heat->Reaction Target This compound Byproduct Salt Byproduct (e.g., KBr) Reaction->Target Reaction->Byproduct

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocols

The following experimental protocol is adapted from the synthesis of similar alkoxybenzaldehyde derivatives.[1][2]

Materials
  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • 1-Bromooctane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and the solvent (e.g., DMF).

  • Addition of Alkyl Halide: While stirring the mixture, add 1-bromooctane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for this compound, based on the properties of structurally similar compounds.[3][4][5][6]

PropertyExpected Value
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 280.36 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point Not readily available, expected to be > 200 °C at atmospheric pressure
Melting Point Not readily available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water
¹H NMR (CDCl₃) δ 9.8 (s, 1H, CHO), 7.4 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 4.1 (t, 2H, OCH₂), 3.9 (s, 3H, OCH₃), 1.8 (m, 2H, CH₂), 1.5-1.2 (m, 10H, (CH₂)₅), 0.9 (t, 3H, CH₃) ppm (approximate)
¹³C NMR (CDCl₃) δ 191.0, 154.0, 150.0, 130.0, 126.5, 112.0, 109.5, 69.0, 56.0, 31.8, 29.4, 29.3, 29.2, 26.0, 22.7, 14.1 ppm (approximate)
IR (KBr or neat) ~2920 cm⁻¹ (C-H aliphatic), ~2850 cm⁻¹ (C-H aliphatic), ~1680 cm⁻¹ (C=O aldehyde), ~1580 cm⁻¹ (C=C aromatic), ~1260 cm⁻¹ (C-O ether)
Mass Spectrum (EI) m/z 280 (M⁺), and characteristic fragmentation patterns

Potential Applications

While specific applications for this compound are not widely reported, its structure suggests potential utility in several areas:

  • Liquid Crystals: The long octyloxy chain imparts properties that could be favorable for the synthesis of liquid crystalline materials.

  • Pharmaceutical Intermediates: The benzaldehyde moiety is a common precursor for the synthesis of more complex, biologically active molecules. The octyloxy group can enhance membrane permeability.

  • Flavor and Fragrance: Substituted benzaldehydes are often used in the flavor and fragrance industry.

Conclusion

This compound is a readily accessible compound through the robust Williamson ether synthesis. Its synthesis from isovanillin and 1-bromooctane is straightforward and high-yielding. The introduction of the octyloxy chain provides a significant modification to the parent isovanillin structure, opening up possibilities for its use in materials science and as a synthetic intermediate. This guide provides a foundational understanding of its synthesis and expected properties to aid researchers in its application.

References

Potential Research Areas for 3-methoxy-4-(octyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-4-(octyloxy)benzaldehyde, a derivative of vanillin, presents a promising scaffold for chemical and pharmacological exploration. Vanillin and its derivatives have garnered significant attention for their diverse biological activities, including anti-inflammatory, anti-infective, neuroprotective, and anti-cancer properties.[1][2] The introduction of an octyloxy side chain at the 4-position of the vanillin structure significantly increases its lipophilicity, a modification known to substantially influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This alteration may enhance membrane permeability and interaction with lipophilic targets, potentially leading to novel or enhanced biological activities.

This technical guide provides a comprehensive overview of the synthesis, known biological activities of structurally related compounds, and potential research avenues for this compound. Detailed experimental protocols and proposed signaling pathways are presented to facilitate further investigation into this intriguing molecule.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, vanillin, is presented in Table 1. The increased molecular weight and the addition of the octyl chain in this compound are expected to significantly increase its lipophilicity compared to vanillin.

Table 1: Physicochemical Properties of Vanillin and this compound

PropertyVanillinThis compound
Molecular Formula C₈H₈O₃C₁₆H₂₄O₃
Molecular Weight 152.15 g/mol 264.36 g/mol
Appearance White to slightly yellow crystalline solidExpected to be a solid or oil
Solubility Sparingly soluble in water, soluble in ethanol, etherExpected to be poorly soluble in water, soluble in organic solvents
Synthesis Protocol: Williamson Ether Synthesis

The most direct and widely used method for the synthesis of this compound is the Williamson ether synthesis, which involves the O-alkylation of vanillin with an octyl halide.[3][4][5][6]

Experimental Protocol:

  • Materials:

    • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

    • 1-Bromooctane

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Acetone or Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve vanillin (1.0 eq) in acetone or DMF.

    • Add potassium carbonate (1.5 eq) to the solution.

    • Add 1-bromooctane (1.2 eq) to the reaction mixture.

    • Reflux the mixture with stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization:

    • The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

A general workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Reactants Vanillin + 1-Bromooctane + K2CO3 Reaction Williamson Ether Synthesis (Acetone/DMF, Reflux) Reactants->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Extraction Ethyl Acetate Extraction & Washing Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Figure 1: Synthesis Workflow for this compound.

Potential Research Areas in Biological Activity

While direct studies on this compound are scarce, the extensive research on vanillin and its other derivatives provides a strong foundation for predicting its potential biological activities. The increased lipophilicity of the octyloxy derivative is a key structural feature that may modulate these activities.

Antimicrobial and Antifungal Activity

Background: Vanillin and its derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi.[2][7][8][9] The mechanism is often attributed to the disruption of cell membranes and interference with essential cellular processes.[10][11] The lipophilicity of phenolic compounds can play a crucial role in their antimicrobial efficacy, as it facilitates their passage through the microbial cell membrane.[12][13]

Proposed Research:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: Determine the antimicrobial spectrum of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Mechanism of Action Studies: Investigate the effect of the compound on bacterial and fungal cell membrane integrity using techniques such as propidium iodide staining and transmission electron microscopy.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a series of 3-methoxy-4-alkoxybenzaldehydes with varying alkyl chain lengths to understand the influence of lipophilicity on antimicrobial potency.

Hypothetical Signaling Pathway for Antimicrobial Action:

Antimicrobial_Pathway cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Compound This compound Membrane_Interaction Increased Lipophilicity Enhances Partitioning Compound->Membrane_Interaction Membrane_Interaction->Lipid_Bilayer Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Metabolic_Inhibition Inhibition of Membrane-Bound Enzymes Membrane_Disruption->Metabolic_Inhibition Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Metabolic_Inhibition->Cell_Death

Figure 2: Hypothetical mechanism of antimicrobial action.
Anticancer Activity

Background: Numerous vanillin derivatives have exhibited promising anticancer activities against various cancer cell lines.[2][14][15][16][17][18] Mechanisms of action include induction of apoptosis, cell cycle arrest, and inhibition of cancer-associated enzymes.[14][17] Increased lipophilicity in some derivatives has been correlated with enhanced cytotoxic effects, potentially due to improved cellular uptake.[16]

Proposed Research:

  • In Vitro Cytotoxicity Screening: Evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous control cell line to determine its therapeutic index.

  • Apoptosis and Cell Cycle Analysis: Investigate the ability of the compound to induce apoptosis using assays such as Annexin V/PI staining and to cause cell cycle arrest using flow cytometry.

  • Enzyme Inhibition Assays: Screen for inhibitory activity against key cancer-related enzymes for which other vanillin derivatives have shown activity, such as carbonic anhydrases IX and XII or tyrosinase.[19][20][21][22]

Proposed Experimental Workflow for Anticancer Evaluation:

Anticancer_Workflow Start This compound Cytotoxicity MTT/SRB Assay on Cancer Cell Lines Start->Cytotoxicity Apoptosis Annexin V/PI Staining Cytotoxicity->Apoptosis If active Cell_Cycle Flow Cytometry Cytotoxicity->Cell_Cycle If active Enzyme_Inhibition Carbonic Anhydrase/ Tyrosinase Inhibition Assays Cytotoxicity->Enzyme_Inhibition If active Western_Blot Western Blot for Apoptotic Markers Apoptosis->Western_Blot Conclusion Evaluation of Anticancer Potential Cell_Cycle->Conclusion Enzyme_Inhibition->Conclusion Western_Blot->Conclusion

Figure 3: Proposed workflow for anticancer activity screening.
Anti-inflammatory Activity

Background: Vanillin and its derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[1] They have been shown to reduce the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[1]

Proposed Research:

  • In Vitro Anti-inflammatory Assays: Investigate the effect of this compound on the production of nitric oxide (NO), prostaglandin E2 (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Western Blot Analysis: Determine the effect of the compound on the expression levels of key inflammatory proteins such as iNOS and COX-2.

  • NF-κB and MAPK Signaling Pathway Analysis: Investigate the impact of the compound on the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Conclusion

This compound is a synthetically accessible derivative of vanillin with the potential for novel or enhanced biological activities due to its increased lipophilicity. The research areas outlined in this guide, including antimicrobial, anticancer, and anti-inflammatory investigations, provide a solid framework for future studies. The detailed experimental protocols and proposed signaling pathways offer a starting point for researchers to explore the therapeutic potential of this promising compound. Further investigation into the structure-activity relationships of long-chain alkoxybenzaldehydes will be crucial in optimizing their pharmacological profile for potential drug development.

References

thermal properties of 3-methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermal Properties of 3-Methoxy-4-(octyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound belongs to the family of alkoxybenzaldehyde derivatives, which are characterized by a benzaldehyde core with methoxy and alkoxy substituents. These compounds are of interest in various fields, including materials science and drug discovery, due to their potential liquid crystalline and biological activities. Understanding the thermal properties of such molecules is crucial for their synthesis, purification, formulation, and storage, as well as for predicting their behavior in various applications.

This guide will focus on the key thermal properties and the experimental techniques used to measure them.

Thermal Properties of this compound and Related Compounds

Direct experimental data for the are not available in the reviewed scientific literature. However, we can infer its likely thermal behavior by examining the properties of homologous and structurally similar compounds.

Table 1: Experimentally Determined Thermal Properties of Related Benzaldehyde Derivatives

Compound NameStructureMelting Point (°C)Boiling Point (°C)
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)C₈H₈O₃81-83[1]170 (at 15 mmHg)[1]
3-Benzyloxy-4-methoxybenzaldehydeC₁₅H₁₄O₃61-64[2]-
3-Methoxy-4-(prop-2-ynyloxy)benzaldehydeC₁₁H₁₀O₃95-
4-Phenacyloxy-3-methoxybenzaldehydeC₁₆H₁₄O₄126[3]-
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)C₈H₈O₃113-115[4]179 (at 15 mmHg)

The melting points of the 4-alkoxy-3-methoxybenzaldehyde series are influenced by the length and nature of the alkoxy chain. It is anticipated that this compound would be a solid at room temperature, with a melting point that follows the trend of the homologous series. Its boiling point is expected to be significantly higher than that of vanillin due to the increased molecular weight from the octyloxy chain.

Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal properties of organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures and heat flows associated with thermal transitions in a material. It is used to measure melting point, glass transition temperature, and heats of fusion.

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 5-15 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point (e.g., 150°C).

    • Cool the sample back to the initial temperature at the same rate.

    • A second heating ramp is often performed to observe any changes in the material's thermal history.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated from the area of the melting peak.

The following diagram illustrates a general workflow for DSC analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Analysis weigh Weigh 5-15 mg of sample pan Place in hermetic Al pan weigh->pan seal Seal the pan pan->seal load Load sample and reference pans seal->load purge Purge with N2 load->purge program Run thermal program (heat-cool-heat) purge->program plot Plot heat flow vs. temperature program->plot determine_mp Determine Melting Point (Tm) plot->determine_mp calculate_h Calculate Enthalpy of Fusion (ΔH) plot->calculate_h

DSC Experimental Workflow
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol for TGA:

  • Sample Preparation: Place a precisely weighed sample (10-20 mg) of this compound into a TGA crucible (typically alumina or platinum).

  • Instrument Setup: Position the crucible in the TGA furnace.

  • Atmosphere and Flow Rate: Purge the furnace with a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a defined flow rate (e.g., 30 mL/min).[5]

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).[6]

  • Data Analysis: The TGA curve plots the percentage of mass remaining versus temperature. The onset of decomposition indicates the temperature at which the material begins to degrade. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[6]

The diagram below outlines the logical steps for conducting a TGA experiment.

TGA_Workflow start Start weigh_sample Weigh 10-20 mg of sample into TGA crucible start->weigh_sample place_in_tga Place crucible in TGA furnace weigh_sample->place_in_tga setup_atmosphere Set atmosphere (N2 or Air) and flow rate place_in_tga->setup_atmosphere program_heating Program heating ramp (e.g., 10°C/min to 600°C) setup_atmosphere->program_heating run_analysis Run TGA analysis program_heating->run_analysis collect_data Collect mass vs. temperature data run_analysis->collect_data analyze_data Analyze TGA/DTG curves for decomposition temperature collect_data->analyze_data end End analyze_data->end

TGA Experimental Workflow

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. Derivatives of 4-hydroxy-3-methoxybenzaldehyde have been investigated for antimicrobial activities.[7][8][9] Further research would be required to elucidate any potential therapeutic effects and mechanisms of action for the title compound.

Conclusion

While direct experimental data on the are not currently published, this guide provides the necessary framework for their determination. By following the detailed protocols for DSC and TGA, researchers can accurately characterize the melting behavior and thermal stability of this compound. The data from related benzaldehyde derivatives serve as a useful reference for predicting its properties. The methodologies and workflows presented here are essential for any scientist or professional involved in the development and handling of this and similar chemical entities.

References

Uncharted Territory: The Preliminary Biological Activity of 3-Methoxy-4-(octyloxy)benzaldehyde - A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific studies detailing the preliminary biological activity of 3-methoxy-4-(octyloxy)benzaldehyde are not publicly available. This document, therefore, presents a prospective analysis based on the known biological activities of structurally similar compounds, namely derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde). The experimental protocols, data, and signaling pathways described herein are hypothetical and serve as a technical guide for potential future investigations of this specific molecule.

Introduction

This compound is an aromatic aldehyde, a derivative of vanillin where the hydroxyl group is substituted with an octyloxy chain. Vanillin and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The introduction of a lipophilic octyloxy chain to the vanillin scaffold is a common strategy in medicinal chemistry to potentially enhance membrane permeability and bioavailability, which could in turn modulate its biological profile. This guide outlines a hypothetical framework for the preliminary investigation of the biological activities of this compound.

Potential Biological Activities and Hypothetical Data

Based on the activities of related phenolic ethers and benzaldehyde derivatives, the primary areas for investigating the biological activity of this compound would include antimicrobial, anticancer, and anti-inflammatory assays.

Hypothetical Antimicrobial Activity

Many vanillin derivatives have shown activity against a range of microbial pathogens. The lipophilic nature of the octyloxy group could potentially enhance its interaction with bacterial cell membranes.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213128
Escherichia coliATCC 25922256
Pseudomonas aeruginosaATCC 27853>512
Candida albicansATCC 9002864
Hypothetical Cytotoxic Activity

The cytotoxic potential against various cancer cell lines is a key area of investigation for novel benzaldehyde derivatives.

Table 2: Hypothetical IC50 values of this compound against human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma75.2
A549Lung Carcinoma98.5
HCT116Colon Carcinoma62.1
HEK293 (non-cancerous)Embryonic Kidney>200

Proposed Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological assays. The following are proposed protocols for the investigation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.

  • Preparation of Test Compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Viability Assay (MTT Assay)

The cytotoxic effect on cancer cell lines would be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (dissolved in DMSO and diluted in cell culture medium) for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Potential Signaling Pathways and Visualization

Should this compound exhibit significant biological activity, further studies would be necessary to elucidate its mechanism of action. Based on the known mechanisms of related compounds, potential signaling pathways to investigate could include apoptosis induction in cancer cells or inhibition of inflammatory pathways.

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies (If Active) synthesis Synthesis of this compound purification Purification & Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assay (MIC) purification->antimicrobial cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI) cytotoxicity->apoptosis If IC50 is significant western_blot Western Blot (Protein Expression) apoptosis->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Hypothetical workflow for the biological evaluation of this compound.

apoptosis_pathway cluster_cell Cancer Cell cluster_membrane Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros bax Bax activation ros->bax bcl2 Bcl-2 inhibition ros->bcl2 cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

Conclusion and Future Directions

While there is currently no direct evidence on the biological activity of this compound, its structural similarity to other biologically active vanillin derivatives suggests that it is a promising candidate for further investigation. The hypothetical data and proposed experimental framework provided in this guide offer a roadmap for future research into its potential antimicrobial, anticancer, and anti-inflammatory properties. Future studies should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the outlined protocols. Positive results would warrant more in-depth mechanistic studies to elucidate its mode of action and potential as a therapeutic agent.

Methodological & Application

Application Notes and Protocols for Single Crystal Growth of 3-Methoxy-4-(octyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for growing high-quality single crystals of 3-methoxy-4-(octyloxy)benzaldehyde and its derivatives. The ability to produce single crystals is crucial for determining the three-dimensional molecular structure through X-ray crystallography, a vital step in drug design and materials science for understanding structure-activity relationships.

Introduction

This compound and its analogs are of interest in various fields, including medicinal chemistry and materials science, due to their structural similarity to naturally occurring compounds like vanillin and the presence of a long alkoxy chain which can influence their physicochemical properties. Obtaining high-quality single crystals of these compounds is essential for unambiguous structure determination. The protocols outlined below describe the most common and effective techniques for single crystal growth of small organic molecules. The key to successful crystallization lies in achieving a state of slow supersaturation.

General Considerations for Crystallization

The choice of solvent is a critical factor in the crystallization process. For this compound derivatives, the presence of the long, nonpolar octyloxy chain suggests that nonpolar or moderately polar solvents will be more effective than highly polar ones. The principle of "like dissolves like" is a good starting point.[1][2] A suitable solvent should dissolve the compound when hot but not when cold.[3] For compounds that are highly soluble in a particular solvent, a solvent/anti-solvent system is often employed to reduce solubility and induce crystallization.

Commonly used solvents for nonpolar organic compounds include n-hexane, petroleum ether, and mixtures such as methanol/hexane.[4] For related benzaldehyde derivatives, successful crystallizations have been achieved using ethanol, methanol, ethyl acetate, and acetonitrile.[5][6][7][8]

Data Presentation: Crystallization Conditions for Benzaldehyde Derivatives

The following table summarizes reported crystallization conditions for various 3-methoxy-4-hydroxybenzaldehyde (vanillin) derivatives, which can serve as a starting point for optimizing the crystallization of this compound derivatives.

CompoundCrystallization MethodSolvent SystemCrystal AppearanceReference
3-Hydroxy-4-methoxybenzaldehydeSlow EvaporationMethanol-[7]
3-Methoxy-4-hydroxybenzaldehydeSlow EvaporationEthyl AcetatePale Yellow[8]
4-Hydroxy-3-methoxybenzaldehyde DerivativeRecrystallizationHot EthanolOrange Powder[5]
3-Hydroxy-4-methoxybenzaldehydeMelt GrowthBridgman Technique-[6]
4-Hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazoneSlow EvaporationMethanolColorless Blocks[9]

Experimental Protocols

Protocol 1: Slow Evaporation Method

This is the simplest and most common method for growing single crystals.

Materials:

  • This compound derivative (at least 95% pure)

  • Crystallization solvent (e.g., ethanol, ethyl acetate, hexane, or a mixture)

  • Small, clean vial or test tube

  • Parafilm or aluminum foil

Procedure:

  • Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature. Start with a small amount of solvent and gradually add more until the compound dissolves completely.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vial in a vibration-free and temperature-stable environment.

  • Monitor the vial over several days to weeks for the formation of crystals.

Protocol 2: Vapor Diffusion Method

This method is particularly useful when only a small amount of the compound is available. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Materials:

  • This compound derivative

  • A "good" solvent in which the compound is soluble (e.g., dichloromethane, toluene)

  • An "anti-solvent" in which the compound is insoluble but is miscible with the good solvent (e.g., hexane, pentane)

  • A small inner vial and a larger outer vial with a sealed cap

Procedure:

  • Dissolve the compound in a minimal amount of the "good" solvent in the small inner vial.

  • Place the inner vial inside the larger outer vial.

  • Add the "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial tightly.

  • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the solubility of the compound to decrease and leading to the formation of crystals over time.

  • Store the setup in a stable environment and monitor for crystal growth.

Protocol 3: Temperature Gradient Method (Slow Cooling)

This method is suitable for compounds that exhibit a significant change in solubility with temperature.

Materials:

  • This compound derivative

  • A solvent in which the compound is significantly more soluble at higher temperatures.

  • A programmable heating/cooling block or a Dewar flask with hot water.

Procedure:

  • Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., 50-60 °C).

  • Ensure the solution is fully dissolved and homogeneous.

  • Slowly cool the solution to room temperature or below. A very slow cooling rate (e.g., 0.1-1 °C/hour) is crucial for the growth of large, high-quality single crystals. This can be achieved using a programmable cooling block or by placing the sealed container in an insulated vessel (like a Dewar of hot water) and allowing it to cool to ambient temperature over a long period.

  • Crystals should form as the solution becomes supersaturated upon cooling.

Visualizations

The following diagrams illustrate the workflows for the described crystallization techniques.

SlowEvaporation cluster_prep Solution Preparation cluster_growth Crystal Growth A Dissolve Compound in Solvent B Filter Solution A->B Remove Particulates C Slow Evaporation of Solvent B->C Transfer to Clean Vial D Crystal Formation C->D Achieve Supersaturation

Caption: Workflow for the Slow Evaporation Crystallization Technique.

VaporDiffusion cluster_setup Experimental Setup cluster_process Crystallization Process A Dissolve Compound in 'Good' Solvent (Inner Vial) C Seal Outer Vial A->C B Add Anti-Solvent to Outer Vial B->C D Vapor Diffusion of Anti-Solvent C->D E Supersaturation of Solution D->E Reduces Solubility F Crystal Growth in Inner Vial E->F

Caption: Workflow for the Vapor Diffusion Crystallization Technique.

SlowCooling cluster_heating Heating Stage cluster_cooling Cooling Stage A Prepare Saturated Solution at Elevated Temperature B Slowly Cool the Solution A->B Controlled Temperature Decrease C Crystal Nucleation and Growth B->C Induces Supersaturation

Caption: Workflow for the Slow Cooling Crystallization Technique.

References

Application Notes and Protocols for 3-Methoxy-4-(octyloxy)benzaldehyde and its Analogs as Precursors in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methoxy-4-(octyloxy)benzaldehyde, a derivative of vanillin, represents a key scaffold in the synthesis of various pharmaceutical compounds. The structural motif of a substituted benzaldehyde is a versatile starting point for the development of novel therapeutic agents. While specific data for the 3-methoxy-4-(octyloxy) derivative is limited in the provided search results, extensive research has been conducted on analogous vanillin derivatives. These derivatives have shown promise in exhibiting a range of biological activities, including antimicrobial and antitumor effects. This document provides an overview of the applications and detailed experimental protocols for the synthesis of pharmaceutical precursors starting from vanillin and its derivatives, which can be adapted for this compound. The information is intended for researchers, scientists, and professionals in drug development.

Applications in Pharmaceutical Research

Derivatives of 3-methoxy-4-hydroxybenzaldehyde (vanillin) are valuable precursors for a variety of biologically active molecules. The aldehyde functional group is readily reactive, allowing for the synthesis of diverse compound libraries, including Schiff bases, chalcones, and ether derivatives. These compounds are investigated for a range of therapeutic applications.

  • Antimicrobial Agents: Many vanillin derivatives, particularly Schiff bases and aroyl hydrazones, have demonstrated significant antibacterial and antifungal properties.[1] For example, certain aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have shown activity against Staplylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1] Similarly, some chalcone derivatives have exhibited excellent antibacterial activity against both gram-positive and gram-negative bacteria.[2]

  • Antitumor Agents: Phenolic ethers derived from vanillin have been investigated for their potential as antitumor agents. For instance, bouvardin, a cyclic hexapeptide containing ether linkages, has shown antitumor properties.[3]

  • Chemical Intermediates: Vanillin and its derivatives are crucial chemical intermediates in the synthesis of more complex pharmaceutical compounds. For example, 3-benzyloxy-4-methoxybenzaldehyde has been used in the total synthesis of the alkaloid (-)-galipeine and as an intermediate for VMAT2 imaging agents. Furthermore, 3-ethoxy-4-methoxybenzaldehyde is an intermediate in the synthesis of apremilast, a drug used to treat psoriasis.

Synthesis of Pharmaceutical Precursors

The synthesis of derivatives from 3-methoxy-4-hydroxybenzaldehyde typically involves the modification of the hydroxyl and aldehyde groups. Below are protocols for the synthesis of representative ether and Schiff base derivatives.

Synthesis of Phenacyl Ether Derivatives

Phenacyl ethers of vanillin are synthesized via the Williamson etherification. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[3][4]

Experimental Protocol: Synthesis of 4-Phenacyloxy-3-methoxybenzaldehyde [4]

  • Dissolve 10 mmol of 4-hydroxy-3-methoxybenzaldehyde (vanillin) in methanol or ethanol.

  • Add 5 mL of triethylamine to the solution.

  • In a separate flask, dissolve 10 mmol of phenacyl bromide in methanol or ethanol, with the addition of a micellar solution (e.g., sodium dodecyl sulfate).

  • Add the vanillin solution dropwise to the phenacyl bromide solution.

  • Stir the reaction mixture at room temperature for 6-20 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate and n-hexane (3:1).

  • Upon completion, pour the reaction mixture into ice water.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the product from ethanol or an ethanol:water mixture (1:1) to obtain the purified 4-phenacyloxy-3-methoxybenzaldehyde.

Quantitative Data for Synthesized Vanillin Derivatives

CompoundStarting MaterialReagentYield (%)Melting Point (°C)Purity (%)Reference
4-Phenacyloxy-3-methoxybenzaldehyde4-hydroxy-3-methoxybenzaldehydePhenacyl bromide6012095.73[4]
4-(4'-bromo)-phenacyloxy-3-methoxybenzaldehyde4-hydroxy-3-methoxybenzaldehyde4'-bromo phenacyl bromide46.3108-[3][4]
3-methoxy-4-(methoxymethoxy)benzaldehyde3-methoxy-4-hydroxybenzaldehydeBromomethyl methyl ether98--[5]
4-Acetoxy-3-methoxybenzaldehyde3-Methoxy-4-hydroxybenzaldehydeAcetic anhydride---[6]
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazidep-vanillinAcetohydrazide80216-218-[7]
2-methoxy-4-{(E)-[2-(pyridin-2-yl)hydrazinylidene]methyl}phenolp-vanillin2-hydrazinylpyridine75203-206-[7]
Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde.[7]

Experimental Protocol: Synthesis of 2-methoxy-4-[(E)-(pyridin-2-ylimino)methyl]phenol [7]

  • Dissolve 10 mmol of pyridine-2-amine (0.94 g) in 20 mL of absolute ethanol.

  • In a separate flask, dissolve 10 mmol of p-vanillin (1.52 g) in 20 mL of absolute ethanol.

  • Mix the two solutions.

  • Heat the mixture under reflux for 5 hours.

  • Cool the reaction mixture to room temperature for 30 minutes.

  • Filter the resulting compound and wash with hot ethanol.

  • Dry the purified product in vacuo over silica gel.

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow Precursor 3-Methoxy-4-hydroxybenzaldehyde (Vanillin) Reaction Chemical Synthesis (e.g., Etherification, Schiff Base Formation) Precursor->Reaction Derivative Synthesized Derivative (e.g., Ether, Schiff Base) Reaction->Derivative Purification Purification (e.g., Recrystallization, Chromatography) Derivative->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Bioassay Biological Activity Screening (e.g., Antimicrobial, Antitumor) Characterization->Bioassay Lead Lead Compound Bioassay->Lead

Caption: Workflow for the synthesis and evaluation of pharmaceutical compounds from vanillin.

Diagram 2: Representative Derivative Structures

Derivative_Structures cluster_precursor Precursor cluster_derivatives Derivative Classes Vanillin 3-Methoxy-4-hydroxybenzaldehyde Ether Ether Derivatives (R-O-Ar) Vanillin->Ether Williamson Ether Synthesis SchiffBase Schiff Bases (R-N=CH-Ar) Vanillin->SchiffBase Condensation with Amines Chalcone Chalcones (Ar-CO-CH=CH-Ar) Vanillin->Chalcone Claisen-Schmidt Condensation

Caption: Major classes of pharmaceutical precursors derived from vanillin.

References

Application Notes and Protocols: Williamson Ether Synthesis of 3-methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of 3-methoxy-4-(octyloxy)benzaldehyde via the Williamson ether synthesis. This method is a fundamental and widely used reaction in organic chemistry for the formation of ethers. In this specific application, the hydroxyl group of isovanillin is alkylated using 1-bromooctane in the presence of a base.

Overview of the Synthesis

The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1] In this procedure, the phenolic hydroxyl group of isovanillin is first deprotonated by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide. This phenoxide then attacks the primary alkyl halide, 1-bromooctane, to form the desired ether product, this compound. The reaction is generally carried out in a polar aprotic solvent to facilitate the SN2 mechanism.[1]

Experimental Protocol

This protocol is based on established general procedures for the Williamson ether synthesis of phenolic compounds.[2][3]

2.1. Materials and Equipment

  • Reagents:

    • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

    • 1-Bromooctane

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone or N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (CH₂Cl₂)

    • Hexane

    • Ethyl acetate

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glass funnel and filter paper

    • Beakers and Erlenmeyer flasks

    • Graduated cylinders

    • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

    • UV lamp for TLC visualization

    • Glass column for chromatography

    • Silica gel for column chromatography

2.2. Reaction Setup and Procedure

  • To a dry round-bottom flask, add isovanillin (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add a sufficient volume of anhydrous acetone or DMF to dissolve the isovanillin (approximately 5-10 mL per gram of isovanillin).

  • Add 1-bromooctane (1.1 - 1.2 eq) to the mixture.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C is suitable) with vigorous stirring.[1]

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is typically complete within 4-8 hours.[1]

2.3. Work-up and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone or DMF.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in dichloromethane.

  • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis. Please note that the yield is an estimate based on similar reactions, and the physical properties are predicted or based on analogous compounds due to the lack of specific experimental data in the literature for this exact molecule.

ParameterValue
Reactants
Isovanillin Molar Mass152.15 g/mol
1-Bromooctane Molar Mass193.13 g/mol
Potassium Carbonate Molar Mass138.21 g/mol
Reaction Conditions
Temperature56 °C (Acetone) or 80-100 °C (DMF)[1]
Reaction Time4 - 8 hours[1]
Product
Product Molar Mass264.36 g/mol
Estimated Yield70-90%
Physical AppearanceExpected to be a white to pale yellow solid or oil
Melting PointNot reported, likely a low-melting solid

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.84 (s, 1H, CHO), 7.42 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.39 (d, J=1.8 Hz, 1H, Ar-H), 6.98 (d, J=8.2 Hz, 1H, Ar-H), 4.10 (t, J=6.6 Hz, 2H, OCH₂), 3.92 (s, 3H, OCH₃), 1.85 (quint, J=6.6 Hz, 2H, OCH₂CH₂), 1.50-1.20 (m, 10H, (CH₂)₅), 0.89 (t, J=6.8 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.9, 154.5, 150.0, 130.3, 126.6, 111.9, 109.5, 69.2, 56.1, 31.8, 29.3, 29.2, 26.0, 22.7, 14.1.

  • IR (KBr, cm⁻¹): ~2925 (C-H, alkyl), 2855 (C-H, alkyl), 2730 (C-H, aldehyde), 1685 (C=O, aldehyde), 1585, 1510 (C=C, aromatic), 1260, 1130 (C-O, ether).

Experimental Workflow Diagram

Williamson_Ether_Synthesis start Start: Isovanillin, K₂CO₃, 1-Bromooctane in Solvent reflux Heat to Reflux (4-8 hours) start->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Work-up: 1. Cool & Filter 2. Concentrate 3. Dissolve in CH₂Cl₂ 4. Wash with H₂O & Brine tlc->workup Reaction Complete dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purification: Column Chromatography evaporate->purify product Product: This compound purify->product

Caption: Workflow for the Williamson ether synthesis of this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • 1-Bromooctane is an irritant; avoid contact with skin and eyes.

  • Organic solvents are flammable; keep away from ignition sources.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols for the Quantification of 3-methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-methoxy-4-(octyloxy)benzaldehyde. The methodologies described are based on established analytical techniques for structurally similar benzaldehyde derivatives and serve as a comprehensive guide for method development and validation. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely used for the separation and quantification of aromatic aldehydes.

Introduction

This compound is a substituted benzaldehyde with potential applications in various fields, including pharmaceuticals and fragrance industries. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This document outlines the protocols for two primary analytical methods for its quantification.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity and is particularly useful for identifying and quantifying volatile impurities or for the analysis of complex matrices.

A general workflow for the analytical process is depicted below:

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard_Preparation Standard Solution Preparation Injection Injection Standard_Preparation->Injection Sample_Extraction Sample Extraction/ Dilution Filtration Filtration Sample_Extraction->Filtration Filtration->Injection Chromatographic_Separation Chromatographic Separation (HPLC or GC) Injection->Chromatographic_Separation Detection Detection (UV or MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

General workflow for the quantification of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods based on data from structurally similar benzaldehyde derivatives. These values should be considered as starting points for method validation for this compound.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.05 mg/L[1]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.03 - 0.15 mg/L
Linearity (r²) > 0.999[2]> 0.99[1]
Precision (RSD%) < 2%[2]< 15%
Accuracy (Recovery %) 98 - 102%[2]85 - 115%[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on reverse-phase HPLC methods for similar benzaldehyde compounds.[2][3][4][5]

4.1.1. Equipment and Materials

  • High-Performance Liquid Chromatograph with UV-Vis Detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

4.1.2. Preparation of Solutions

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water with an acid modifier. For example, Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. The mobile phase should be degassed before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.1.3. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, a direct dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.

4.1.4. HPLC Instrument Parameters

  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid[3][4][5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of this compound)[2]

4.1.5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Perform a linear regression of the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on general GC-MS methods for the analysis of benzaldehyde and its derivatives.[1][6][7]

4.2.1. Equipment and Materials

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[6]

  • Helium (carrier gas, 99.999% purity)

  • Solvent for sample dilution (e.g., dichloromethane, ethyl acetate)

  • Volumetric flasks, pipettes, and autosampler vials

4.2.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to achieve concentrations in the expected range of the samples.

4.2.3. Sample Preparation

Samples should be dissolved or extracted in a volatile solvent compatible with the GC system. Derivatization is generally not required for benzaldehydes.

4.2.4. GC-MS Instrument Parameters

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes[6]

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

4.2.5. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • For quantification, use the peak area of a characteristic ion from the mass spectrum.

  • Generate a calibration curve and perform linear regression as described for the HPLC method.

  • Quantify the analyte in the samples using the calibration curve.

Method Validation

Both methods should be validated for their intended use according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the relationship between key validation parameters.

Method Validation Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Method_Validation Method Validation Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD LOD Method_Validation->LOD Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ LOD->LOQ

Key parameters for analytical method validation.

Conclusion

The HPLC-UV and GC-MS methods outlined in this document provide a solid foundation for the quantitative analysis of this compound. The provided protocols and performance characteristics, derived from analogous compounds, should be adapted and validated for the specific sample matrix and regulatory requirements. These detailed application notes will aid researchers, scientists, and drug development professionals in establishing reliable analytical methods for this compound.

References

Application Notes and Protocols for the Incorporation of 3-Methoxy-4-(octyloxy)benzaldehyde into Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the incorporation of 3-methoxy-4-(octyloxy)benzaldehyde into various polymer architectures. This vanillin derivative, with its aldehyde functionality and lipophilic octyloxy side chain, offers a versatile platform for creating functional polymers with potential applications in drug delivery, biomaterials, and responsive systems.

Introduction

This compound is an aromatic aldehyde derived from vanillin, a well-known bio-based building block.[1][2] The presence of the aldehyde group allows for a variety of chemical transformations and polymerization reactions, while the long octyloxy chain imparts hydrophobicity, which can influence the polymer's solubility, self-assembly properties, and interaction with biological membranes. These characteristics make it an attractive monomer for designing polymers for controlled drug release, hydrophobic drug encapsulation, and the creation of biocompatible materials.[3]

Potential Applications in Drug Development

Polymers incorporating this compound can be tailored for several applications in the pharmaceutical and biomedical fields:

  • Drug Delivery Vehicles: The amphiphilic nature that can be achieved by copolymerizing this monomer with hydrophilic counterparts can lead to the formation of micelles or nanoparticles for encapsulating and delivering poorly water-soluble drugs.

  • Biocompatible Coatings: Polymers derived from this monomer can potentially be used to create biocompatible and antimicrobial coatings for medical devices and implants.[3]

  • Responsive Materials: The aldehyde functionality can be used to form Schiff bases, which are reversible covalent bonds sensitive to pH changes.[4] This allows for the design of "smart" hydrogels or polymers that can release a payload in response to specific physiological cues.

  • Tissue Engineering Scaffolds: The monomer can be incorporated into biodegradable polymer networks to create scaffolds with tunable mechanical properties and degradation rates.

Polymerization Strategies and Protocols

Two primary strategies for incorporating this compound into polymers are detailed below: 1) direct condensation polymerization utilizing the aldehyde group, and 2) modification of the aldehyde to a polymerizable vinyl group followed by free-radical polymerization.

Protocol 1: Condensation Polymerization via Schiff Base Formation

This protocol describes the synthesis of a poly(azomethine) through the condensation reaction of this compound with a diamine. The resulting Schiff base linkages in the polymer backbone can be sensitive to acidic environments, making these materials promising for pH-responsive drug delivery.[4]

Experimental Protocol

Materials:

  • This compound

  • 1,6-Hexanediamine (or other suitable diamine)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with hot plate

  • Condenser

  • Nitrogen inlet

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (e.g., 2.50 g, 10 mmol) in 30 mL of DMSO under a nitrogen atmosphere.

  • Amine Addition: In a separate beaker, dissolve 1,6-hexanediamine (e.g., 1.16 g, 10 mmol) in 10 mL of DMSO. Transfer this solution to a dropping funnel.

  • Polymerization: Heat the benzaldehyde solution to 80°C. Add the diamine solution dropwise over 30 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, increase the temperature to 120°C and allow the reaction to proceed for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into 200 mL of rapidly stirring methanol.

  • Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer multiple times with methanol to remove unreacted monomers and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 50°C for 24 hours.

Expected Polymer Properties:

The resulting poly(azomethine) is expected to be a yellowish solid, soluble in polar aprotic solvents like DMSO and DMF, and insoluble in water and methanol. The molecular weight and thermal properties will depend on the specific reaction conditions and the diamine used.

G cluster_reactants Reactants cluster_process Process cluster_products Products MonomerA This compound Reaction Condensation Reaction (DMSO, 120°C, 24h) MonomerA->Reaction MonomerB Diamine (e.g., 1,6-Hexanediamine) MonomerB->Reaction Polymer Poly(azomethine) Reaction->Polymer Byproduct Water Reaction->Byproduct

Caption: Two-step synthesis of a poly(acrylate) from this compound.

Data Presentation

The following table summarizes the expected properties of polymers synthesized from this compound based on the protocols described above. These values are estimates based on literature for structurally similar polymers.

[1][5]| Polymer Type | Synthesis Method | Expected Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) | | :--- | :--- | :--- | :--- | :--- | :--- | | Poly(azomethine) | Condensation Polymerization | 5,000 - 15,000 | 1.8 - 2.5 | 80 - 120 | > 250 | | Poly(acrylate) | Free-Radical Polymerization | 10,000 - 50,000 | 1.5 - 2.2 | 40 - 80 | > 300 |

Note: Actual values will vary depending on the specific reaction conditions, purity of monomers, and the comonomer used (if any). Characterization techniques such as Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are required to determine the actual properties of the synthesized polymers.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Sodium borohydride reacts with water to produce flammable hydrogen gas.

  • Acryloyl chloride is corrosive and a lachrymator.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Application Note and Protocol for the Purification of 3-methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory procedure for the purification of 3-methoxy-4-(octyloxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines two primary methods for purification: recrystallization and column chromatography. These techniques are designed to remove common impurities, including unreacted starting materials and by-products from its synthesis, such as isovanillin and 1-bromooctane. This guide offers comprehensive, step-by-step instructions to ensure the attainment of high-purity this compound suitable for further downstream applications in drug development and chemical research.

Introduction

This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a benzaldehyde core with methoxy and octyloxy substitutions, makes it a valuable precursor for the development of novel therapeutic agents. The purity of this compound is critical for the success of subsequent synthetic steps and the biological activity of the final products. This protocol details two effective methods for its purification: recrystallization for bulk purification and column chromatography for achieving higher purity levels.

Physicochemical Data

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. This data is essential for selecting the appropriate purification strategy and solvents.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₁₆H₂₄O₃264.36~45-50 (Est.)>300 (Est.)Soluble in ethanol, methanol, ethyl acetate, dichloromethane; Insoluble in water.
Isovanillin (starting material)C₈H₈O₃152.15116-118285Sparingly soluble in cold water; soluble in hot water, ethanol, ether.
1-Bromooctane (reagent)C₈H₁₇Br193.12-55201Insoluble in water; soluble in ethanol, ether.

Table 1: Physicochemical Properties of this compound and Related Compounds.

Experimental Protocols

A. Purification by Recrystallization

Recrystallization is a suitable method for the bulk purification of this compound, particularly for removing less soluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95%) or Methanol

  • Erhlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol or methanol to dissolve the solid completely. The solution should be saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The purified compound will start to crystallize. For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (ethanol or methanol) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40°C) until a constant weight is achieved.

B. Purification by Column Chromatography

Column chromatography is employed to achieve a higher degree of purity by separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., hexane/ethyl acetate mixture) and load it onto the top of the silica gel column.

  • Elution: Begin the elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to facilitate the separation.

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Purity Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp. Combine the fractions containing the pure product.

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Purification Workflow

Purification_Workflow Crude Crude 3-methoxy-4- (octyloxy)benzaldehyde Recrystallization Recrystallization Crude->Recrystallization Bulk Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography High Purity Analysis1 Purity Check (TLC, mp) Recrystallization->Analysis1 Analysis2 Purity Check (TLC, HPLC, NMR) ColumnChromatography->Analysis2 PureProduct1 Pure Product (Moderate Purity) PureProduct2 Pure Product (High Purity) Analysis1->PureProduct1 Analysis2->PureProduct2

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The protocols described in this application note provide robust and effective methods for the purification of this compound. The choice between recrystallization and column chromatography will depend on the initial purity of the crude material and the desired final purity. Proper execution of these procedures will yield a high-quality product suitable for advanced research and development in the pharmaceutical industry.

Application Notes and Protocols for 3-Methoxy-4-(octyloxy)benzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-(octyloxy)benzaldehyde is a derivative of vanillin, an organic compound with the molecular formula C₁₆H₂₄O₃. This molecule possesses a versatile chemical structure, incorporating a benzaldehyde group, a methoxy group, and a long octyloxy aliphatic chain. This combination of aromatic and aliphatic features makes it a promising candidate for various applications in materials science, particularly in the fields of liquid crystals and nonlinear optics. The long alkyl chain can induce mesomorphic behavior, while the substituted benzene ring contributes to its optical properties. These notes provide an overview of its potential applications and detailed protocols for its synthesis and characterization.

Potential Applications in Materials Science

While this compound is not extensively documented in scientific literature, its structural similarity to other mesogenic and optically active compounds allows for the extrapolation of its potential applications.

Liquid Crystals

The presence of a long octyloxy chain attached to a rigid benzaldehyde core is a common structural motif in calamitic (rod-shaped) liquid crystals.[1][2][3] Such molecules can self-assemble into ordered phases, such as nematic and smectic phases, which have applications in display technologies and optical switching devices. The octyloxy chain provides the necessary flexibility and intermolecular interactions to stabilize these mesophases. It is anticipated that this compound would exhibit liquid crystalline properties, likely forming a nematic phase upon heating.

Nonlinear Optical (NLO) Materials

Benzaldehyde derivatives are known to exhibit nonlinear optical properties, which are crucial for applications in photonics and optoelectronics, such as frequency doubling of lasers. The donor-acceptor nature of the methoxy and aldehyde groups on the benzene ring can lead to a significant second-order nonlinear optical response. The octyloxy chain can further influence the crystal packing and potentially enhance these properties.

Quantitative Data

Direct experimental data for this compound is limited. The following table summarizes key physical and chemical properties, with some values estimated based on data from structurally similar compounds, such as vanillin (the precursor) and other alkoxy benzaldehydes.

PropertyValueSource/Basis
Molecular Formula C₁₆H₂₄O₃Calculated
Molecular Weight 264.36 g/mol Calculated
Melting Point Estimated: 40-60 °CBased on trends for similar alkoxybenzaldehydes.
Boiling Point > 300 °C (decomposes)Estimated
Solubility Soluble in common organic solvents (e.g., chloroform, THF, acetone). Insoluble in water.General property of similar organic molecules.
Appearance Expected to be a white to off-white crystalline solid at room temperature.Based on appearance of similar compounds.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 1-bromooctane.

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (vanillin)

  • 1-bromooctane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of 4-hydroxy-3-methoxybenzaldehyde and 2.76 g (20 mmol) of anhydrous potassium carbonate in 100 mL of acetone.

  • Addition of Alkyl Halide: To the stirring suspension, add 2.13 mL (12 mmol) of 1-bromooctane dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone) using a heating mantle. Let the reaction proceed under reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M NaOH solution, 50 mL of deionized water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent like ethanol.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. Expected ¹H NMR signals would include those for the aldehyde proton (~9.8 ppm), aromatic protons (6.9-7.4 ppm), the methoxy group protons (~3.9 ppm), the octyloxy chain protons (0.9-4.0 ppm).

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the aldehyde C=O stretch (~1680-1700 cm⁻¹), C-O-C stretches of the ether and methoxy groups (~1030-1250 cm⁻¹), and aromatic C-H and C=C stretches.[4][5][6]

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound.

  • Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM): To investigate the liquid crystalline properties, DSC can be used to determine the phase transition temperatures, while POM can be used to observe the textures of any liquid crystalline phases.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Vanillin 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Reaction Williamson Ether Synthesis (Acetone, Reflux) Vanillin->Reaction Bromooctane 1-Bromooctane Bromooctane->Reaction K2CO3 Potassium Carbonate (Base) K2CO3->Reaction CrudeProduct Crude Product Reaction->CrudeProduct PurifiedProduct This compound CrudeProduct->PurifiedProduct Purification

Caption: Workflow for the synthesis of this compound.

LogicalRelationship cluster_structure Molecular Structure cluster_properties Material Properties Molecule This compound AromaticCore Aromatic Core (Benzaldehyde) Molecule->AromaticCore MethoxyGroup Methoxy Group Molecule->MethoxyGroup OctyloxyChain Octyloxy Chain Molecule->OctyloxyChain NLO Nonlinear Optical Properties AromaticCore->NLO Contributes to MethoxyGroup->NLO Influences LC Liquid Crystalline Behavior OctyloxyChain->LC Induces

Caption: Relationship between molecular structure and material properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-methoxy-4-(octyloxy)benzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a nucleophilic substitution reaction between vanillin and 1-bromooctane.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete deprotonation of vanillin: The phenoxide, the nucleophile in this reaction, is not being formed in sufficient quantities.- Stronger Base: Switch to a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the phenolic hydroxyl group. - Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water will consume the base and inhibit phenoxide formation.
Poor solubility of reactants: Vanillin or its salt may not be sufficiently soluble in the reaction solvent, limiting its availability to react with 1-bromooctane.- Solvent Selection: Use a polar aprotic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) to improve the solubility of the vanillin salt.[1] - Phase-Transfer Catalyst: Introduce a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the phenoxide from a solid or aqueous phase to the organic phase where 1-bromooctane resides.[2][3]
Low reaction temperature: The reaction rate may be too slow at the current temperature.- Increase Temperature: Gradually increase the reaction temperature, monitoring for the formation of side products. A typical range for this type of reaction is 60-100 °C.
Presence of Unreacted Starting Materials Insufficient reaction time: The reaction may not have been allowed to proceed to completion.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials.[4] Continue the reaction until vanillin is consumed.
Stoichiometry of reactants: An incorrect molar ratio of reactants can leave one of the starting materials in excess.- Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 1-bromooctane to ensure the complete consumption of vanillin.
Formation of Side Products Elimination of 1-bromooctane: The basic conditions can promote the E2 elimination of HBr from 1-bromooctane, forming 1-octene, particularly at higher temperatures.- Use a Milder Base: If elimination is a significant issue, consider a weaker base like potassium carbonate (K₂CO₃) in conjunction with a PTC. - Control Temperature: Avoid excessively high reaction temperatures.
C-Alkylation of vanillin: Although less common for phenols, alkylation at the carbon atoms of the aromatic ring is a possible side reaction.- Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Aprotic solvents generally favor O-alkylation.
Difficult Purification Similar polarity of product and starting material: The octyl chain on the product makes it significantly less polar than vanillin, but it may still have similar chromatographic behavior to 1-bromooctane.- Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the product from the more polar unreacted vanillin.[1] - Aqueous Workup: A thorough aqueous workup with a dilute base solution (e.g., 1M NaOH) can help remove unreacted vanillin by converting it to its water-soluble sodium salt.
Oily Product: The final product may be an oil, making crystallization for purification challenging.- High Vacuum Drying: Ensure all residual solvent is removed under high vacuum. - Chromatographic Purification: Rely on column chromatography for purification if crystallization is not feasible.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through a Williamson ether synthesis. The overall reaction is the O-alkylation of 3-methoxy-4-hydroxybenzaldehyde (vanillin) with 1-bromooctane in the presence of a base.

G cluster_reactants Reactants cluster_reagents Reagents Vanillin Vanillin (3-methoxy-4-hydroxybenzaldehyde) Product This compound Vanillin->Product Bromooctane 1-Bromooctane Bromooctane->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Deprotonation Solvent Solvent (e.g., DMF, Acetone) Solvent->Product Reaction Medium

Caption: General reaction scheme for the synthesis of this compound.

Q2: Which base is most effective for this synthesis?

A2: The choice of base is critical. For complete and rapid deprotonation of vanillin's phenolic hydroxyl group, strong bases like sodium hydride (NaH) or potassium hydride (KH) are very effective. However, they are highly reactive and require strictly anhydrous conditions. A milder and often safer alternative is potassium carbonate (K₂CO₃), especially when used in combination with a phase-transfer catalyst.

Q3: What is the role of a phase-transfer catalyst (PTC) and is it necessary?

A3: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the vanillin anion (phenoxide) from a solid or aqueous phase into the organic solvent where the 1-bromooctane is dissolved. This increases the reaction rate and can significantly improve the yield, especially when using milder bases like K₂CO₃. While not strictly necessary with strong bases in polar aprotic solvents, a PTC is highly recommended for optimizing the reaction.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (vanillin and 1-bromooctane) on a silica gel plate. The disappearance of the vanillin spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

Q5: What is a suitable workup and purification procedure?

A5: After the reaction is complete, a typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate. The organic layer should be washed with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted vanillin, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the O-alkylation of vanillin and analogous phenolic aldehydes.

Phenolic AldehydeAlkylating AgentBaseSolventCatalystTemp (°C)Time (h)Yield (%)Reference
4-hydroxy-3-methoxybenzaldehyde4'-bromophenacyl bromideTriethylamineEthanol-RT2046.3[5]
4-hydroxybenzaldehydePhenacyl bromideTriethylamineMethanol-RT760[5]
IsovanillinBromoethaneNaOHWaterTetrabutylammonium fluoride25496.1[6]
4-hydroxy-3-methoxybenzaldehydeEpichlorohydrin-EpichlorohydrinTBAB90185[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions for similar substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1 equivalent) and anhydrous potassium carbonate (2 equivalents).

  • Solvent and Catalyst Addition: Add a suitable polar aprotic solvent, such as DMF or acetone, to the flask. Add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.1 equivalents).

  • Addition of Alkylating Agent: Add 1-bromooctane (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with 1M NaOH (2 x 50 mL) to remove unreacted vanillin, followed by a brine wash (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Vanillin, K₂CO₃) B 2. Add Solvent (DMF) and Catalyst (TBAB) A->B C 3. Add 1-Bromooctane B->C D 4. Heat and Stir (Monitor by TLC) C->D E 5. Aqueous Workup (Extraction and Washes) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Step-by-step experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic Start Low Yield? Cause1 Incomplete Deprotonation? Start->Cause1 Yes Cause2 Poor Solubility? Cause1->Cause2 No Solution1 Use Stronger Base (e.g., NaH) Cause1->Solution1 Yes Cause3 Side Reactions? Cause2->Cause3 No Solution2 Use PTC (TBAB) Change Solvent (DMF) Cause2->Solution2 Yes Solution3 Lower Temperature Use Milder Base Cause3->Solution3 Yes

Caption: A logical troubleshooting workflow for addressing low yield in the synthesis.

References

common side reactions in the synthesis of 3-methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 3-methoxy-4-(octyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with an octyl halide, typically 1-bromooctane, in the presence of a base.[1][2][3]

Q2: What are the most common side reactions I should be aware of?

The primary side reactions include:

  • Incomplete Reaction: Residual unreacted vanillin is a common impurity.

  • Elimination Reaction: The base can induce the elimination of the octyl halide to form octene, a significant byproduct if reaction conditions are not optimized.[1][2][4]

  • C-Alkylation: Alkylation can occur on the aromatic ring of vanillin (at the C-5 position) instead of the hydroxyl group, leading to the formation of 5-octyl-4-hydroxy-3-methoxybenzaldehyde.[1][2]

  • Aldehyde Group Reactions: While less common under typical Williamson conditions, the aldehyde group of vanillin can be sensitive to strongly basic or oxidative environments.[5]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the vanillin starting material, you can observe the consumption of vanillin and the appearance of the desired product spot (which will be less polar) and any significant byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure an appropriate molar excess of the octyl halide (1.1-1.5 equivalents).- Increase the reaction time or temperature (within the recommended range of 50-100°C).[2]- Use a stronger, non-nucleophilic base like potassium carbonate or sodium hydride.
Competing elimination reaction.- Use a primary octyl halide (e.g., 1-bromooctane) to minimize elimination.[3][4]- Avoid sterically hindered bases.- Maintain a moderate reaction temperature.
Loss of product during workup.- Ensure complete extraction of the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Minimize the number of purification steps.
Presence of Unreacted Vanillin Insufficient base or alkylating agent.- Use at least one equivalent of base to fully deprotonate the vanillin.- Ensure the octyl halide is added in a slight excess.
Short reaction time or low temperature.- Increase the reaction time and/or temperature as monitored by TLC.
Formation of Octene (Elimination Product) Use of a secondary or tertiary octyl halide.- Strictly use a primary octyl halide like 1-bromooctane.
Strong, sterically hindered base.- Opt for a less sterically demanding base such as potassium carbonate.
High reaction temperature.- Maintain the reaction temperature within the optimal range to favor substitution over elimination.
Detection of C-Alkylated Byproduct Reaction conditions favoring C-alkylation.- While less common, C-alkylation can be influenced by the choice of solvent and counter-ion. Using a polar aprotic solvent like DMF or acetonitrile is generally recommended.[2]
Product is an Oil Instead of a Solid Presence of impurities.- Purify the product using column chromatography or recrystallization to remove unreacted starting materials and byproducts.

Experimental Protocols

A general experimental protocol for the Williamson ether synthesis of this compound is provided below.

Materials:

  • Vanillin

  • 1-Bromooctane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a stirred solution of vanillin (1 equivalent) in DMF or acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 1-bromooctane (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[6][7]

Visualizations

Synthesis Pathway and Side Reactions

Synthesis_and_Side_Reactions Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Product This compound (Desired Product) Vanillin->Product O-Alkylation (SN2) C_Alkylated 5-Octyl-4-hydroxy-3-methoxybenzaldehyde (C-Alkylation Product) Vanillin->C_Alkylated C-Alkylation OctylBromide 1-Bromooctane OctylBromide->Product Octene Octene (Elimination Product) OctylBromide->Octene Elimination (E2) OctylBromide->C_Alkylated Base Base (e.g., K2CO3) Base->Product Base->Octene Base->C_Alkylated

Caption: Reaction scheme for the synthesis of this compound and major side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckTLC Analyze TLC Plate Start->CheckTLC UnreactedVanillin Significant Unreacted Vanillin? CheckTLC->UnreactedVanillin IncreaseTimeTemp Increase Reaction Time/Temp Ensure Sufficient Base/Alkyl Halide UnreactedVanillin->IncreaseTimeTemp Yes SideProduct Major Side Product(s) Present? UnreactedVanillin->SideProduct No Purify Optimize Purification (Column Chromatography/Recrystallization) IncreaseTimeTemp->Purify IdentifySideProduct Identify Side Product(s) (e.g., by NMR, MS) SideProduct->IdentifySideProduct Yes SideProduct->Purify No Elimination Elimination Product (Octene)? IdentifySideProduct->Elimination OptimizeElimination Lower Temperature Use Less Hindered Base Elimination->OptimizeElimination Yes CAlkylation C-Alkylation Product? Elimination->CAlkylation No OptimizeElimination->Purify OptimizeCAlkylation Adjust Solvent/Base CAlkylation->OptimizeCAlkylation Yes CAlkylation->Purify No OptimizeCAlkylation->Purify End Successful Synthesis Purify->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

troubleshooting purification issues of 3-methoxy-4-(octyloxy)benzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 3-methoxy-4-(octyloxy)benzaldehyde

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the purification of this compound by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Recrystallization: FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound has "oiled out" and is not forming crystals. What should I do?

A: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem. It typically occurs when the solution is supersaturated at a temperature above the compound's melting point or when the cooling process is too rapid.

  • Probable Cause:

    • The boiling point of the solvent is too high, causing the compound to melt before it dissolves.

    • The solution cooled too quickly, not allowing for proper crystal lattice formation.[1]

    • High levels of impurities are depressing the melting point of the mixture.

  • Solutions:

    • Reheat and Add Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[2]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., with paper towels or a cork ring) can help.[2][3]

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.

Q2: I have cooled the solution, but no crystals are forming. What are the next steps?

A: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated.

  • Probable Cause:

    • Too much solvent was added, keeping the compound fully dissolved even at low temperatures.[1][2][3]

    • The solution is clean and lacks nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[2][3]

      • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[2][3]

    • Reduce Solvent Volume: If nucleation techniques fail, it is likely too much solvent was used.[2] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[3]

    • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[1]

Q3: My final crystal yield is very low. How can I improve it?

A: A low yield suggests that a significant amount of the product remained dissolved in the solvent (the mother liquor) after filtration.

  • Probable Cause:

    • Too much solvent was used during the initial dissolution step.

    • The solution was not cooled sufficiently before filtration.

    • The crystals were filtered before crystallization was complete.[1]

    • The chosen solvent is too "good," meaning the compound has high solubility even at low temperatures.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.[1]

    • Recover from Mother Liquor: The filtrate can be concentrated by boiling off some solvent and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: The recrystallized product still seems impure (e.g., off-color, wide melting point range). What went wrong?

A: Impurities in the final product indicate that they were either not effectively removed during the process or were incorporated into the crystal lattice.

  • Probable Cause:

    • The solution cooled too quickly, trapping impurities within the rapidly forming crystals.[3]

    • The chosen solvent is not ideal, as it may dissolve the impurity as well as the product, or the impurity may be insoluble and was not removed via hot filtration.

    • The impurity has very similar solubility properties to the target compound in the chosen solvent.

  • Solutions:

    • Ensure Slow Cooling: An ideal crystallization should occur over 15-20 minutes. If crystals "crash out" immediately upon removing the flask from heat, there may be too little solvent or the flask may be cooling too fast.[3] Re-dissolve the solid in more hot solvent and cool it more slowly.

    • Perform Hot Filtration: If an insoluble impurity is suspected, perform a hot filtration step after dissolving the crude product to remove it.

    • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration.

    • Re-recrystallize: A second recrystallization is often necessary to achieve high purity.

Data & Protocols

Physical and Chemical Data
PropertyValueSource/Comment
Molecular Formula C₁₆H₂₄O₃-
Molecular Weight 264.36 g/mol -
Appearance Expected to be a white to off-white solidBased on similar benzaldehyde derivatives.
Melting Point Not widely reported. Must be determined experimentally.For reference, 3-methoxy-4-hydroxybenzaldehyde (vanillin) melts at 81-83°C. The long octyl chain will alter this value.
Suggested Solvents for Recrystallization Screening

The ideal solvent should dissolve the compound well when hot but poorly when cold. Given the structure (aromatic ring, ether linkages, long alkyl chain), a range of polar and non-polar solvents should be tested.

SolventBoiling Point (°C)Rationale
Ethanol 78A common and effective solvent for moderately polar organic compounds.[4]
Methanol 65Similar to ethanol but more polar.
Isopropanol 82A good alternative to ethanol.
Hexane / Heptane 69 / 98Good for non-polar compounds; may be a suitable "poor" solvent in a mixed-solvent system.
Ethyl Acetate 77A moderately polar solvent.
Toluene 111An aromatic solvent that can be effective for aromatic compounds.
Ethanol/Water VariableA common mixed-solvent system that can be fine-tuned for optimal solubility.[5]
Hexane/Ethyl Acetate VariableA versatile non-polar/polar mixture.
Experimental Protocols

Protocol 1: Solvent Screening

  • Place ~20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature. Observe the solubility. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the hot solvent dropwise until the solid just dissolves.

  • Remove the tubes from the heat and allow them to cool to room temperature, then place them in an ice bath.

  • An ideal solvent is one that dissolves the compound when hot and forms a large quantity of crystalline precipitate upon cooling.

Protocol 2: Standard Recrystallization Procedure

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding hot solvent until the solid is completely dissolved.

  • (Optional) Hot Filtration: If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[1]

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualization of Workflows

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Recrystallization Fails issue1 No Crystals Form start->issue1 issue2 Compound Oils Out start->issue2 issue3 Yield is Very Low start->issue3 cause1 Too Much Solvent? issue1->cause1 Check cause2 Solution Supersaturated? issue1->cause2 Check cause3 Cooled Too Quickly? issue2->cause3 Check cause4 Solvent Inappropriate? issue2->cause4 Check issue3->cause1 Check cause5 Crystallization Incomplete? issue3->cause5 Check solution1 Boil Off Some Solvent and Re-cool cause1->solution1 Yes solution2 Scratch Flask or Add Seed Crystal cause2->solution2 Yes solution3 Reheat, Add More Solvent, Cool Slowly cause3->solution3 Yes solution4 Screen for a New Solvent System cause4->solution4 Yes solution5 Cool Longer in Ice Bath cause5->solution5 Yes Problem_Cause_Solution problem Problem Oiling Out No Crystals Formed Low Yield Impure Product cause Probable Cause Cooling too fast High impurity load Excess solvent No nucleation sites Excess solvent Insufficient cooling Rapid crystallization Incorrect solvent problem:p1->cause:c1 problem:p2->cause:c2 problem:p3->cause:c3 problem:p4->cause:c4 solution Solution Reheat, add solvent, cool slowly Reduce solvent volume Scratch or seed Use less solvent Cool longer in ice bath Ensure slow cooling Re-crystallize in new solvent cause:c1->solution:s1 cause:c2->solution:s2 cause:c3->solution:s3 cause:c4->solution:s4

References

optimizing reaction conditions for the synthesis of 3-methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-methoxy-4-(octyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from vanillin?

A1: The synthesis is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In the first step, a base is used to deprotonate the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde), forming a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the primary carbon of an octyl halide (e.g., 1-bromooctane) and displacing the halide to form the ether linkage.

Q2: What are the recommended starting materials for this synthesis?

A2: The recommended starting materials are:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): The phenolic starting material.

  • 1-Bromooctane or 1-Iodooctane: A primary alkyl halide is crucial to favor the S(_N)2 reaction and minimize side reactions.[1]

  • A suitable base: Potassium carbonate (K(_2)CO(_3)) or sodium carbonate (Na(_2)CO(_3)) are commonly used. Stronger bases like sodium hydride (NaH) can also be used but may require anhydrous conditions.

  • A suitable solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are typically used as they can dissolve the reactants and facilitate the S(_N)2 reaction.[1]

Q3: Can I use a secondary or tertiary octyl halide?

A3: It is not recommended to use secondary or tertiary octyl halides. These substrates are more sterically hindered and will favor elimination (E2) reactions over the desired S(_N)2 substitution, leading to the formation of octene as a major byproduct and significantly reducing the yield of the desired ether.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the reaction mixture alongside the starting materials (vanillin and 1-bromooctane), you can observe the consumption of the reactants and the formation of the product. The product, being less polar than vanillin, will have a higher R(_f) value.

Q5: What is a typical work-up and purification procedure for this product?

A5: A typical work-up involves filtering off the inorganic salts, followed by removal of the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography can also be used for higher purity if needed.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from the synthesis of similar long-chain alkoxy-benzaldehyde derivatives.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 1-Bromooctane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine vanillin (1 equivalent), 1-bromooctane (1.1-1.5 equivalents), and potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a sufficient amount of DMF to dissolve the vanillin.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. The reaction is typically complete within 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a white to off-white solid.

Data Presentation

The following tables summarize typical reaction conditions for the Williamson ether synthesis of vanillin derivatives.

Table 1: Reaction Conditions for the Synthesis of Alkoxy-Benzaldehydes

ParameterCondition 1Condition 2Condition 3
Starting Phenol VanillinVanillinVanillin
Alkyl Halide 1-Bromooctane1-Iodooctane1-Bromooctane
Base K(_2)CO(_3)NaHK(_2)CO(_3)
Solvent DMFAnhydrous THFAcetonitrile
Catalyst NoneNoneTBAB (Phase Transfer)
Temperature (°C) 9065 (reflux)80 (reflux)
Reaction Time (h) 684
Typical Yield 75-85%80-90%85-95%

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C(_1_6)H(_2_4)O(_3)
Molecular Weight 264.36 g/mol
Appearance White to off-white crystalline solid
Melting Point ~45-48 °C
Solubility Soluble in most organic solvents (e.g., ethanol, acetone, ethyl acetate), insoluble in water.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of vanillin. 2. Low reaction temperature. 3. Deactivated alkyl halide. 4. Insufficient reaction time.1. Use a stronger base (e.g., NaH) or ensure the base is anhydrous and in sufficient excess. 2. Increase the reaction temperature to the recommended range (80-100 °C). 3. Use a fresh bottle of 1-bromooctane or switch to the more reactive 1-iodooctane. 4. Extend the reaction time and monitor by TLC until the vanillin is consumed.
Presence of Unreacted Vanillin 1. Insufficient amount of base or alkyl halide. 2. Poor solubility of the phenoxide salt.1. Increase the equivalents of the base and alkyl halide. 2. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve the solubility and reactivity of the phenoxide.
Formation of Octene Byproduct Use of a secondary or tertiary alkyl halide, or a very strong, sterically hindered base.Strictly use a primary alkyl halide (1-bromooctane or 1-iodooctane). Avoid overly strong and bulky bases if elimination is a significant issue.
Oily Product That is Difficult to Crystallize Presence of impurities, such as unreacted 1-bromooctane or byproducts.Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate eluent system before attempting recrystallization.
Reaction Stalls 1. The base is not strong enough to fully deprotonate the phenol. 2. The solvent is not sufficiently polar to facilitate the S(_N)2 reaction.1. Switch to a stronger base like sodium hydride. 2. Change the solvent to a more polar aprotic solvent like DMF or DMSO.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification vanillin Vanillin reaction_flask Combine and Heat (80-100°C, 4-8h) vanillin->reaction_flask bromooctane 1-Bromooctane bromooctane->reaction_flask base K2CO3 base->reaction_flask solvent DMF solvent->reaction_flask extraction Extraction with Ethyl Acetate/Water reaction_flask->extraction drying Drying (MgSO4) extraction->drying concentration Solvent Removal drying->concentration recrystallization Recrystallization (Ethanol/Water) concentration->recrystallization product Pure Product recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_vanillin Unreacted Vanillin Present? start->check_vanillin Yes increase_temp_time Increase Temperature/ Reaction Time start->increase_temp_time No check_byproduct Oily Product/Byproduct? check_vanillin->check_byproduct No increase_reagents Increase Base/ Alkyl Halide check_vanillin->increase_reagents Yes add_ptc Add Phase Transfer Catalyst (TBAB) check_vanillin->add_ptc Yes check_halide Verify Purity of Alkyl Halide check_byproduct->check_halide Yes column_chromatography Purify via Column Chromatography check_byproduct->column_chromatography Yes

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Storage and Handling of 3-methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-methoxy-4-(octyloxy)benzaldehyde to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Degradation of this compound can be identified by several observable changes. A noticeable change in color, often yellowing, can indicate the formation of oxidation byproducts. A decrease in the characteristic odor or the development of a harsh, acidic smell suggests the conversion of the aldehyde to the corresponding carboxylic acid.[1] Additionally, an increase in viscosity or the formation of solid precipitates can be a sign of polymerization into trimers.[1]

Q2: What are the main chemical pathways through which this compound degrades?

A2: The two primary degradation pathways for aromatic aldehydes like this compound are oxidation and polymerization.[1]

  • Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, especially in the presence of air (oxygen), which converts it into the corresponding carboxylic acid (3-methoxy-4-(octyloxy)benzoic acid). This process can be accelerated by exposure to light and heat.[2]

  • Polymerization: Aldehydes can undergo self-condensation to form trimers, which are cyclic ethers. This process can be catalyzed by the presence of acidic impurities, including the carboxylic acid formed from oxidation.[1]

Q3: How does the methoxy group in this compound affect its stability?

A3: The presence of a methoxy group (-OCH3) on the benzene ring can increase the susceptibility of the aldehyde to degradation.[2] Methoxy groups are electron-donating, which can make the aromatic ring more reactive and potentially accelerate oxidation processes.

Q4: Can I store this compound at room temperature?

A4: While short-term storage at room temperature may be acceptable if the compound is pure and properly sealed, long-term storage at room temperature is not recommended. Elevated temperatures can accelerate both oxidation and polymerization.[2] For optimal stability, refrigerated storage is advised.[3]

Q5: Is it necessary to use an antioxidant for storing this compound?

A5: The use of an antioxidant, such as Butylated Hydroxytoluene (BHT), is a recommended practice to inhibit oxidation, particularly for long-term storage.[1][2] Antioxidants work by scavenging free radicals that can initiate the oxidation chain reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Yellowing of the compound Oxidation due to air exposure.Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. Store in a tightly sealed, amber glass vial.[4]
Formation of a precipitate Polymerization (trimerization).[1]If the compound is neat, consider diluting it to 10% in a primary alcohol like ethanol to form a more stable hemiacetal.[1]
Inconsistent experimental results Degradation of the starting material.Assess the purity of the aldehyde using analytical techniques like HPLC or GC-MS before use.[5][6]
Compound has a sharp, acidic smell Oxidation to carboxylic acid.[1]The compound may be significantly degraded. It is advisable to use a fresh, pure sample for experiments.
Summary of Recommended Storage Conditions
Parameter Condition Rationale
Temperature 2 - 8 °C (36 - 46 °F)[3]To slow down the rates of oxidation and polymerization.[2]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To minimize contact with oxygen and prevent oxidation.
Light Exposure Store in amber or opaque containers[3][4]To protect against photodegradation.[2]
Container Tightly sealed glass vial with a PTFE-lined cap[3]To prevent exposure to air and moisture.
Additives Consider adding an antioxidant (e.g., BHT)[1][2]To inhibit the oxidation process.
Formulation For long-term storage, consider dilution to 10% in a primary alcohol[1]To form a more stable hemiacetal.

Experimental Protocols

Protocol for Assessing the Purity of this compound using HPLC-UV

Objective: To quantify the purity of this compound and detect the presence of its primary degradation product, 3-methoxy-4-(octyloxy)benzoic acid.

Materials:

  • This compound sample

  • Reference standards for this compound and 3-methoxy-4-(octyloxy)benzoic acid

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Preparation of Standard Solutions:

    • Prepare stock solutions of the reference standards (1 mg/mL) in acetonitrile.

    • Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to get a 1 mg/mL solution.

    • Further dilute the sample solution to fall within the calibration range (e.g., 10 µg/mL).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to 50% B for 3 minutes to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

  • Data Analysis:

    • Identify the peaks for this compound and its carboxylic acid derivative by comparing the retention times with the reference standards.

    • Quantify the amount of each compound in the sample by using the calibration curves generated from the standard solutions.

    • Calculate the purity of the aldehyde as a percentage of the total peak area.

Visualizations

Troubleshooting_Workflow Troubleshooting Degradation of this compound start Start: Observe Degradation Signs issue_color Change in Color (e.g., Yellowing) start->issue_color issue_precipitate Precipitate or Increased Viscosity start->issue_precipitate issue_smell Acidic Smell start->issue_smell cause_oxidation Probable Cause: Oxidation issue_color->cause_oxidation cause_polymerization Probable Cause: Polymerization issue_precipitate->cause_polymerization issue_smell->cause_oxidation action_inert Action: Purge with Inert Gas & Store in Amber Vial cause_oxidation->action_inert action_purity Action: Confirm Purity with HPLC/GC-MS before use cause_oxidation->action_purity action_discard Action: Use a Fresh, Pure Sample cause_oxidation->action_discard action_dilute Action: Dilute to 10% in Primary Alcohol for Long-Term Storage cause_polymerization->action_dilute cause_polymerization->action_purity

Caption: Troubleshooting workflow for identifying and addressing degradation of this compound.

Storage_Protocol_Flowchart Recommended Storage Protocol receive Receive Compound check_purity Optional: Check Initial Purity (HPLC/GC-MS) receive->check_purity prepare_storage Prepare for Storage check_purity->prepare_storage add_antioxidant Add Antioxidant (e.g., BHT) prepare_storage->add_antioxidant inert_atmosphere Purge with Inert Gas add_antioxidant->inert_atmosphere seal_container Seal in Amber Vial with PTFE-lined Cap inert_atmosphere->seal_container long_term Long-Term Storage? seal_container->long_term refrigerate Store at 2-8 °C long_term->refrigerate No dilute Dilute to 10% in Primary Alcohol long_term->dilute Yes dilute->inert_atmosphere

Caption: Recommended protocol for the proper storage of this compound.

References

Technical Support Center: Scaling Up the Production of 3-Methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-methoxy-4-(octyloxy)benzaldehyde, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-methoxy-4-hydroxybenzaldehyde (vanillin) with an octyl halide (e.g., 1-bromooctane) in the presence of a base.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters include temperature, mixing efficiency, rate of reagent addition, and choice of solvent and base. Inadequate control of these can lead to side reactions, reduced yield, and purification difficulties.

Q3: Why is phase transfer catalysis recommended for this reaction on a larger scale?

A3: Phase transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), are highly recommended for industrial-scale synthesis.[1][2] They facilitate the transfer of the vanillin anion (formed by the base) from the aqueous or solid phase to the organic phase where the octyl halide is present, thereby increasing the reaction rate and yield.[1][3] This is particularly useful in creating a more environmentally friendly process by potentially reducing the need for organic solvents.[4]

Q4: What are the primary side reactions to be aware of?

A4: The main side reaction is the elimination of the octyl halide to form octene, which is promoted by high temperatures and sterically hindered reagents.[5] Another potential side reaction is the C-alkylation of the phenoxide ion, where the octyl group attaches to the benzene ring instead of the oxygen atom.[2]

Q5: How can the purity of the final product be improved during large-scale production?

A5: Large-scale purification typically involves distillation to remove volatile impurities and unreacted starting materials.[6] Aqueous workups are used to remove the base and phase transfer catalyst. Recrystallization from a suitable solvent system can be employed for final polishing to achieve high purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction.- Increase reaction time or temperature moderately. - Ensure efficient stirring to overcome mass transfer limitations. - Consider using a more reactive octyl halide (e.g., octyl iodide).
2. Competing elimination reaction.- Use a primary octyl halide (e.g., 1-bromooctane) as secondary and tertiary halides are more prone to elimination.[1][7] - Maintain a lower reaction temperature. - Choose a less sterically hindered base.
3. Poor phase transfer.- Add or increase the concentration of a phase transfer catalyst like TBAB.[1] - Use a co-solvent system to improve the solubility of the reactants.
Presence of Unreacted Vanillin 1. Insufficient base.- Use a slight excess of a strong base (e.g., NaOH, KOH) to ensure complete deprotonation of vanillin.
2. Inefficient mixing.- On a large scale, ensure the mixing is vigorous enough to create a sufficient interfacial area for the reaction to occur.
Formation of Octene (Elimination Byproduct) 1. High reaction temperature.- Lower the reaction temperature. The Williamson ether synthesis can often be conducted at temperatures between 50-100°C.[1][2]
2. Strong, sterically hindered base.- Opt for a non-hindered base like sodium hydroxide or potassium carbonate.
Product is Difficult to Purify 1. Emulsion formation during workup.- Add brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.
2. Oily product that does not crystallize.- Attempt purification by column chromatography on a smaller scale to isolate the pure product, which may then act as a seed crystal. - Try different recrystallization solvents or solvent mixtures.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

This protocol is a representative method. Optimization may be required for specific equipment and scales.

Materials:

  • 3-methoxy-4-hydroxybenzaldehyde (vanillin)

  • 1-Bromooctane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 3-methoxy-4-hydroxybenzaldehyde (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (1.2 eq).

  • Heat the mixture to 80-90°C.

  • Slowly add 1-bromooctane (1.1 eq) to the reaction mixture over 1-2 hours, maintaining the temperature.

  • Continue to stir the mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation

Table 1: Comparison of Reaction Conditions for Synthesis of Benzaldehyde Ethers

Parameter3-Ethoxy-4-methoxybenzaldehyde[6]4-Phenacyloxy-3-methoxybenzaldehyde[2]Hypothetical this compound
Starting Aldehyde Isovanillin4-Hydroxy-3-methoxybenzaldehyde3-Methoxy-4-hydroxybenzaldehyde
Alkylating Agent BromoethanePhenacyl bromide1-Bromooctane
Base Sodium HydroxideTriethylamineSodium Hydroxide
Catalyst Tetrabutylammonium fluorideNone specifiedTetrabutylammonium bromide
Solvent WaterMethanolToluene/Water (biphasic)
Temperature 25°CRoom Temperature80-90°C
Reaction Time 4 hours5 hours4-6 hours
Yield 96.1%66%>90% (expected with optimization)
Purity 99.9%95.73%>98% (expected after purification)

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Charge Reactor with: - Vanillin - Toluene - TBAB - NaOH (aq) start->reactants heating Heat to 80-90°C reactants->heating addition Slowly Add 1-Bromooctane heating->addition reaction Stir at 80-90°C (4-6 hours) addition->reaction monitoring Monitor by TLC/HPLC reaction->monitoring workup Cool and Perform Aqueous Workup reaction->workup monitoring->reaction purification Purify by Distillation/Recrystallization workup->purification product Final Product purification->product

Caption: Experimental Workflow for Synthesis

troubleshooting_workflow Troubleshooting Low Yield start Low Yield check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time_temp Increase reaction time/temp Ensure efficient mixing incomplete->increase_time_temp check_side_products Significant side products? complete->check_side_products no_side_products Minimal Side Products check_side_products->no_side_products No side_products Side Products Detected check_side_products->side_products Yes other_issues Consider other issues: - Reagent purity - Inefficient workup no_side_products->other_issues elimination Check for elimination (octene) Lower temperature side_products->elimination

Caption: Troubleshooting Decision Tree for Low Yield

References

Technical Support Center: Purification of 3-methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methoxy-4-(octyloxy)benzaldehyde. Our goal is to help you identify and remove impurities effectively, ensuring the high quality required for your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities in this compound, which is typically synthesized via the Williamson ether synthesis from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and an octyl halide, include:

  • Unreacted starting materials: 4-hydroxy-3-methoxybenzaldehyde and the octyl halide.

  • Byproducts of the Williamson ether synthesis: Small amounts of octene may be formed through an E2 elimination side reaction.

  • Oxidation product: 3-methoxy-4-(octyloxy)benzoic acid, formed by the oxidation of the aldehyde group, especially during workup or storage.

  • Residual solvent: Solvents used in the synthesis and purification steps.

Q2: How can I get a preliminary assessment of the purity of my this compound sample?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for preliminary purity assessment. By running the sample on a silica gel plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the main product spot and any impurity spots. The presence of multiple spots indicates the presence of impurities.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize oxidation of the aldehyde to a carboxylic acid, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (refrigerated).

Troubleshooting Guides

Problem 1: My purified this compound shows a persistent impurity peak in the HPLC/GC-MS analysis.
Possible Cause Troubleshooting Step
Co-eluting impurity Modify the HPLC mobile phase gradient or the GC temperature program to improve separation.
Impurity with similar polarity If using column chromatography, try a different solvent system with varying polarity or consider using a different stationary phase (e.g., alumina instead of silica gel).[1]
Thermally labile impurity If using GC-MS, consider lowering the injection port temperature to prevent on-column decomposition of impurities.
Unreacted starting material If the impurity is identified as a starting material, consider repeating the purification step (recrystallization or column chromatography) to ensure its complete removal.
Problem 2: I am getting a low yield after recrystallization.
Possible Cause Troubleshooting Step
The compound is too soluble in the chosen solvent. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can also try a mixed solvent system.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the solid.[2]
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals are being lost during washing. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities from a solid sample of this compound.

  • Solvent Selection: A common solvent system for recrystallizing similar benzaldehyde derivatives is a mixture of ethanol and water.[3]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This method is effective for separating the product from impurities with different polarities.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Eluent Selection: A gradient of ethyl acetate in hexane is a good starting point. A typical gradient could be from 5% to 20% ethyl acetate in hexane.

  • Column Packing: Pack a glass column with a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 3: Purity Analysis by HPLC

This protocol provides a method for the quantitative analysis of the purity of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reverse-phase column is suitable for this compound.[4]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of benzaldehyde derivatives. For mass spectrometry detection, a volatile buffer like formic acid can be added.[4][5][6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm.

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small, accurately weighed sample in the mobile phase and inject it into the HPLC system. The purity is determined by the relative peak area of the main compound.

Protocol 4: Impurity Profiling by GC-MS

This protocol is useful for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS, is generally used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection is suitable for trace impurity analysis.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Procedure: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC-MS. Impurities can be identified by comparing their mass spectra to library databases and their retention times to known standards.

Quantitative Data Summary

The following table summarizes typical purity levels that can be expected after different purification methods. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Typical)
Single Recrystallization 85-90%95-98%70-85%
Column Chromatography 85-90%>99%60-80%
Combined Methods 85-90%>99.5%50-70%

Visualizations

Impurity_Identification_Workflow start Crude 3-methoxy-4- (octyloxy)benzaldehyde tlc Preliminary Purity Check (TLC) start->tlc hplc_gcms Purity & Impurity Profile (HPLC / GC-MS) tlc->hplc_gcms decision Purity Acceptable? hplc_gcms->decision end Pure Product decision->end Yes purification Purification (Recrystallization or Column Chromatography) decision->purification No purification->hplc_gcms

Caption: Workflow for the identification and removal of impurities.

Purification_Decision_Tree start Crude Product Analysis (TLC/HPLC) impurity_type Nature of Impurities? start->impurity_type solid_impurities Solid Particulates impurity_type->solid_impurities Insoluble Solids polar_impurities Polar Impurities (e.g., Vanillin) impurity_type->polar_impurities Different Polarity nonpolar_impurities Non-polar Impurities (e.g., Octyl Halide) impurity_type->nonpolar_impurities Similar Polarity hot_filtration Hot Filtration solid_impurities->hot_filtration recrystallization Recrystallization polar_impurities->recrystallization column_chromatography Column Chromatography nonpolar_impurities->column_chromatography

Caption: Decision tree for selecting the appropriate purification method.

References

refining the synthetic protocol for higher purity 3-methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the synthetic protocol for higher purity 3-methoxy-4-(octyloxy)benzaldehyde.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question Possible Cause Troubleshooting Steps
Q1: My reaction is not proceeding, or the yield is very low. What are the common causes? Incomplete deprotonation of vanillin.- Ensure the base (e.g., NaOH, K₂CO₃) is fresh and of high purity. - Use a slight excess of the base to ensure complete formation of the phenoxide. - Consider using a stronger base like sodium hydride (NaH) if incomplete deprotonation is suspected, though this requires stricter anhydrous conditions.[1]
Poor quality of the alkyl halide (1-bromooctane).- Use freshly distilled or high-purity 1-bromooctane. Alkyl halides can degrade over time.
Inappropriate reaction temperature.- The Williamson ether synthesis is an S(_N)2 reaction, and the rate is temperature-dependent.[1][2] If the temperature is too low, the reaction will be slow. - Gradually increase the reaction temperature, but avoid excessive heat, which can promote side reactions. Monitor the reaction progress by TLC.
Presence of water in the reaction.- While some protocols tolerate small amounts of water, ensure your solvent is reasonably dry, especially if using reactive bases like NaH. Anhydrous conditions are ideal for S(_N)2 reactions.

Problem 2: Presence of Impurities in the Final Product

Question Possible Cause Troubleshooting Steps
Q2: My final product is impure. How can I identify and minimize the formation of byproducts? Unreacted vanillin.- Increase the molar ratio of 1-bromooctane to vanillin slightly (e.g., 1.1 to 1.2 equivalents). - Increase the reaction time or temperature to drive the reaction to completion. Monitor by TLC.
Elimination (E2) byproduct (Octene).- This is a common side reaction in Williamson ether synthesis, especially with secondary and tertiary alkyl halides.[2][3] Since 1-bromooctane is a primary halide, this is less likely but can occur at high temperatures. - Avoid excessively high reaction temperatures.[2]
Dialkylation or other side reactions.- Although less common for this specific substrate, side reactions can occur. - Maintain a controlled temperature and consider a less reactive solvent if unexpected byproducts are observed.

Problem 3: Difficulty in Product Purification

Question Possible Cause Troubleshooting Steps
Q3: I am struggling to purify my product. What are the best methods? Inefficient extraction.- Ensure the pH of the aqueous layer is adjusted correctly during workup to remove unreacted vanillin (as the phenoxide in basic solution). - Use an appropriate organic solvent for extraction in which the product has high solubility and the impurities have low solubility.
Co-elution during column chromatography.- Optimize the solvent system for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). - Use a gradient elution to improve separation.
Product oiling out during recrystallization.- Choose an appropriate recrystallization solvent or solvent pair. The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures. Ethanol or ethanol/water mixtures are often effective.[4][5] - Ensure slow cooling to promote crystal formation rather than precipitation of an oil. Seeding with a small crystal of pure product can help.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound from vanillin (4-hydroxy-3-methoxybenzaldehyde) and 1-bromooctane is a classic example of the Williamson ether synthesis.[2] The reaction proceeds via an S(_N)2 mechanism.[1][2] First, a base is used to deprotonate the hydroxyl group of vanillin, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromooctane, displacing the bromide ion and forming the ether linkage.

Q2: What are the most critical parameters to control for achieving high purity?

The most critical parameters are:

  • Purity of Reagents: Use high-purity vanillin, 1-bromooctane, and base.

  • Reaction Temperature: Maintain a consistent and optimal temperature to favor the S(_N)2 reaction over potential side reactions like elimination.[2]

  • Stoichiometry: Use a slight excess of the alkyl halide to ensure complete consumption of the starting vanillin.

  • Reaction Time: Monitor the reaction to determine the optimal time for completion and to avoid the formation of degradation products.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing final product purity?

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the final product and identify any volatile impurities. Purity levels of 90-96% have been reported for similar compounds using this method.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    ¹¹¹ 
    H and
    13^{13}13
    C):
    Provides structural confirmation of the final product and can be used for quantitative purity assessment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., ether linkage, aldehyde) and the absence of the starting hydroxyl group.

Quantitative Data Summary

Parameter Reported Values for Similar Syntheses Reference
Yield 46% - 85%[4][5][7]
Purity (by GC-MS) 90.09% - 96.56%[4][6]
Reaction Time 5 - 20 hours[4][5]
Reaction Temperature Room Temperature to Reflux[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1 equivalent) in a suitable solvent (e.g., ethanol, acetone, or DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydroxide (NaOH, 1.2 equivalents) to the solution.

  • Alkyl Halide Addition: Add 1-bromooctane (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 6-12 hours. Monitor the reaction progress by TLC until the vanillin spot is no longer visible.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted vanillin, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Pack a silica gel column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, ethanol/water).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Visualizations

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_workup Workup & Purification cluster_product Final Product Vanillin Vanillin Reaction Reaction in Solvent (e.g., Acetone, Reflux) Vanillin->Reaction Bromooctane 1-Bromooctane Bromooctane->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction Filtration->Extraction Column Column Chromatography Extraction->Column Recrystallization Recrystallization Column->Recrystallization Product High-Purity 3-methoxy-4- (octyloxy)benzaldehyde Recrystallization->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Purity or Yield CheckReagents Check Reagent Purity (Vanillin, 1-Bromooctane, Base) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time) Start->CheckConditions CheckWorkup Review Workup & Purification (Extraction, Chromatography) Start->CheckWorkup OptimizeBase Adjust Base/Alkyl Halide Ratio CheckReagents->OptimizeBase OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizePurification Refine Purification Method (Solvent System, Technique) CheckWorkup->OptimizePurification Success High Purity Product OptimizeTemp->Success OptimizeBase->Success OptimizePurification->Success

Caption: Troubleshooting logic for synthesis refinement.

References

troubleshooting unexpected spectroscopic results for 3-methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Methoxy-4-(octyloxy)benzaldehyde

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting spectroscopic results and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

A1: The expected spectroscopic data are summarized below. These values are predicted based on the chemical structure and data from analogous compounds. Actual values may vary slightly based on the solvent and instrument used.

Expected Spectroscopic Data Summary

Spectroscopy Expected Peaks / Signals
¹H NMR (CDCl₃)~9.85 ppm (s, 1H, -CHO)~7.42 ppm (dd, 1H, Ar-H)~7.39 ppm (d, 1H, Ar-H)~6.95 ppm (d, 1H, Ar-H)~4.05 ppm (t, 2H, -O-CH₂-)~3.92 ppm (s, 3H, -OCH₃)~1.85 ppm (quint, 2H, -O-CH₂-CH₂-)~1.45 - 1.25 ppm (m, 10H, -(CH₂)₅-)~0.89 ppm (t, 3H, -CH₃)
¹³C NMR (CDCl₃)~190.9 (C=O)~154.5 (Ar-C)~149.8 (Ar-C)~129.9 (Ar-C)~126.5 (Ar-C)~111.8 (Ar-C)~109.5 (Ar-C)~69.2 (-O-CH₂-)~56.1 (-OCH₃)~31.8, 29.3, 29.2, 26.0, 22.7, 14.1 (Alkyl Chain Carbons)
IR (KBr Pellet)~2920-2850 cm⁻¹ (C-H stretch, alkyl)~2835 cm⁻¹ & ~2730 cm⁻¹ (C-H stretch, aldehyde)~1685 cm⁻¹ (C=O stretch, aldehyde)~1585 cm⁻¹ (C=C stretch, aromatic)~1260 cm⁻¹ (C-O stretch, aryl ether)~1130 cm⁻¹ (C-O stretch, alkyl ether)
Mass Spec (EI)m/z (M⁺) = 264.17Major Fragments: 151 (M - C₈H₁₇O), 91, 43
Q2: What is the standard synthesis method for this compound?

A2: The most common method is the Williamson ether synthesis, which involves the reaction of 3-methoxy-4-hydroxybenzaldehyde (vanillin) with an octyl halide (e.g., 1-bromooctane) in the presence of a base.

Diagram 1: Williamson Ether Synthesis Workflow.

Troubleshooting Guides

Problem 1: My ¹H NMR spectrum shows a broad singlet around 5-6 ppm that disappears upon a D₂O shake.
  • Possible Cause: This peak is characteristic of the phenolic hydroxyl (-OH) proton from unreacted starting material, 3-methoxy-4-hydroxybenzaldehyde (vanillin). The proton is exchangeable, which is why it disappears with D₂O.

  • Solution:

    • Confirm: Check for other vanillin signals in the aromatic region and the absence of the octyloxy chain peaks.

    • Purification: The reaction may be incomplete. Consider increasing the reaction time, temperature, or amount of base. Purify the product again using column chromatography or recrystallization to remove the unreacted starting material.

Problem 2: The integration of my aldehyde proton (~9.8 ppm) is lower than expected, and I see a new peak around 12 ppm.
  • Possible Cause: The aldehyde group is susceptible to oxidation, forming a carboxylic acid. The peak around 12 ppm is characteristic of a carboxylic acid proton (-COOH). This can happen if the sample is old or has been exposed to air for extended periods.

  • Solution:

    • Check Purity: Use a fresh sample for analysis if possible.

    • Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent further oxidation.

    • Purification: If the impurity level is high, purification via column chromatography may be necessary, although separating the acid from the aldehyde can be challenging.

Problem 3: My mass spectrum does not show the molecular ion peak at m/z 264.
  • Possible Cause:

    • Incorrect Ionization: Electron ionization (EI) might be too harsh, causing the molecular ion to fragment immediately.

    • Impurity: The sample may not be the correct compound.

  • Solution:

    • Use Soft Ionization: Switch to a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). This is less likely to cause fragmentation and should show the protonated molecule [M+H]⁺ at m/z 265 or a sodiated adduct [M+Na]⁺.

    • Re-verify: Confirm the identity of your sample using other techniques like NMR and IR to ensure you are analyzing the correct compound.

Problem 4: The aromatic region of my ¹H NMR spectrum is more complex than the expected three signals.
  • Possible Cause:

    • Isomeric Impurity: If the synthesis started from isovanillin (4-hydroxy-3-methoxybenzaldehyde), you might have a mixture of isomers.

    • Aromatic Solvent Residue: Residual aromatic solvents like benzene (7.36 ppm) or toluene can complicate the spectrum.

    • Positional Isomers: During synthesis, side reactions could potentially lead to alkylation at other positions, though this is less likely for this specific reaction.

  • Solution:

    • Check Starting Material: Ensure the purity and correct isomer of the starting vanillin.

    • Change NMR Solvent: Rerunning the NMR in a different solvent (e.g., Benzene-d₆ or Acetone-d₆) can shift the peaks and help resolve overlapping signals.[1]

    • 2D NMR: Perform a 2D NMR experiment (like COSY or HSQC) to establish correlations and definitively assign the aromatic protons.

TroubleshootingFlow start Unexpected Spectroscopic Result check_purity Step 1: Verify Sample Purity - Check for starting materials - Look for solvent residue start->check_purity impurity_found Impurity Detected? check_purity->impurity_found purify Action: Re-purify Sample (Column Chromatography, Recrystallization) impurity_found->purify Yes check_exp_params Step 2: Review Experimental Parameters - Correct NMR solvent? - Correct MS ionization mode? impurity_found->check_exp_params No re_analyze Re-analyze Purified Sample purify->re_analyze params_incorrect Parameters Incorrect? check_exp_params->params_incorrect adjust_analyze Action: Adjust Parameters & Re-analyze params_incorrect->adjust_analyze Yes consult Step 3: Consult Literature & Advanced Analysis (e.g., 2D NMR) params_incorrect->consult No adjust_analyze->re_analyze

Diagram 2: General Troubleshooting Workflow for Unexpected Results.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard lab-scale Williamson ether synthesis.

  • Setup: To a round-bottom flask, add 3-methoxy-4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and a suitable solvent such as dimethylformamide (DMF) or acetone.

  • Add Alkyl Halide: Add 1-bromooctane (1.1 eq.) to the mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Sample Weight: Accurately weigh 5-10 mg of the purified compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a vial.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer for analysis. Ensure the instrument is properly shimmed to obtain high-resolution spectra.[1]

cluster_source Potential Sources of Error start Unexpected Result synthesis Synthesis Step - Incomplete reaction - Side products (elimination) - Wrong starting material start->synthesis Check workup Workup/Purification - Insufficient purification - Contamination start->workup Check analysis Analysis Step - Wrong solvent/instrument settings - Sample degradation start->analysis Check

Diagram 3: Logical Diagram of Potential Error Sources.

References

strategies to improve the reaction time for 3-methoxy-4-(octyloxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Methoxy-4-(octyloxy)benzaldehyde

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. The primary reactants are 3-methoxy-4-hydroxybenzaldehyde (vanillin) and an octyl halide (e.g., 1-bromooctane).

Question 1: My reaction is proceeding very slowly or not at all. What are the potential causes and how can I increase the reaction rate?

Answer: A slow reaction rate is a common issue in Williamson ether synthesis, especially when dealing with reactants of differing polarity. Several factors can contribute to this:

  • Insufficient Deprotonation: The reaction requires the formation of a phenoxide ion from 3-methoxy-4-hydroxybenzaldehyde. If the base used is not strong enough to deprotonate the hydroxyl group fully, the concentration of the nucleophile will be low, leading to a slow reaction.[1]

  • Poor Solubility: The phenoxide salt may have poor solubility in common aprotic solvents, while the octyl halide is insoluble in aqueous or highly polar solvents. This phase separation limits the interaction between the nucleophile and the electrophile to the interface, drastically slowing the reaction.[2]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the phenoxide salt, leaving the anion more available for nucleophilic attack.[3]

  • Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a slow reaction rate. The reaction often requires heating to proceed at a reasonable pace.

Strategies to Improve Reaction Time:

  • Use a Phase-Transfer Catalyst (PTC): This is one of the most effective strategies. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the octyl halide is dissolved.[2][4] This overcomes solubility issues and can dramatically accelerate the reaction, often reducing reaction times from many hours to just a few.[5][6]

  • Optimize the Base and Solvent System: Ensure a strong enough base (e.g., NaOH, K₂CO₃, NaH) is used to completely form the phenoxide.[7] Using polar aprotic solvents like DMF, DMSO, or acetonitrile can improve the solubility of the phenoxide and promote the S(_N)2 mechanism.[3][8]

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. However, monitor the reaction closely to avoid the formation of elimination byproducts.

  • Choose a Good Leaving Group: The reactivity of the octyl halide follows the trend I > Br > Cl. Using 1-iodooctane instead of 1-bromooctane or 1-chlorooctane will result in a faster reaction.[8]

Question 2: My final yield is lower than expected. What are the common causes of yield loss?

Answer: Low yields can be attributed to incomplete reactions, side reactions, or issues during workup and purification.

  • Side Reactions: The primary competing reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by sterically hindered alkyl halides and strong, bulky bases.[9] Since 1-octyl halides are primary, elimination is less of a concern but can occur at high temperatures.[3][8]

  • Incomplete Reaction: As discussed in the previous question, factors that lead to slow reactions can also result in incomplete conversion if the reaction is not allowed to run for a sufficient amount of time.

  • Reagent Purity: The purity of starting materials, particularly the vanillin and the octyl halide, is crucial. Impurities can interfere with the reaction.

  • Workup Losses: The product may be lost during the extraction and purification steps. Ensure proper phase separation during extraction and choose an appropriate method for purification (e.g., recrystallization or column chromatography).

Question 3: How does a phase-transfer catalyst (PTC) work in this synthesis?

Answer: A phase-transfer catalyst works by pairing with the phenoxide anion to create a lipophilic ion pair. For example, if using tetrabutylammonium bromide (Q⁺Br⁻) and sodium hydroxide (NaOH), the catalyst exchanges its bromide anion for the phenoxide anion (ArO⁻) generated in the aqueous or solid phase. The resulting ion pair (Q⁺ArO⁻) is soluble in the organic phase. This "transfers" the nucleophile into the same phase as the octyl halide, allowing the S(_N)2 reaction to proceed rapidly. The catalyst is then regenerated and can continue the cycle.[4][10]

Question 4: What is the optimal choice of reactants for this synthesis?

Answer: The Williamson ether synthesis involves reacting an alkoxide with an alkyl halide.[11] For this compound, there are two theoretical pathways:

  • Pathway A: 3-methoxy-4-hydroxybenzaldehyde (vanillin) is deprotonated to form the phenoxide, which then reacts with a 1-octyl halide.

  • Pathway B: Octan-1-ol is deprotonated to form the octoxide, which then reacts with 4-halo-3-methoxybenzaldehyde.

Pathway A is strongly preferred. The S(_N)2 reaction mechanism requires the nucleophile to attack an sp³-hybridized carbon atom.[1] In Pathway B, the halide is attached to an sp²-hybridized carbon of the benzene ring, and S(_N)2 reactions do not occur on sp² carbons.[8] Therefore, the correct and effective approach is to react the vanillin-derived phenoxide with a primary octyl halide.[9]

Data Presentation

The following table summarizes typical reaction conditions and their impact on reaction time for the synthesis of alkoxybenzaldehydes, based on analogous procedures.

MethodBaseSolvent(s)CatalystTemperature (°C)Reaction Time (hours)Yield (%)Reference Analogue
Conventional PyridineAcetonitrileNoneReflux2474Synthesis of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde[12]
Conventional TriethylamineEthanolNoneRoom Temp2046-66Synthesis of 4-phenacyloxy benzaldehyde derivatives[13]
Phase-Transfer Catalysis NaOHWaterTetrabutylammonium Fluoride25496.1Synthesis of 3-ethoxy-4-methoxybenzaldehyde[5]
Phase-Transfer Catalysis NaOHWaterBenzyltriethylammonium Chloride25494.8Synthesis of 3-ethoxy-4-methoxybenzaldehyde[5]

Experimental Protocols

Protocol 1: Synthesis using Phase-Transfer Catalysis (Recommended for Improved Reaction Time)

This protocol is adapted from analogous, highly efficient syntheses of similar alkoxybenzaldehydes.[5]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.1 eq) in water.

  • Addition of Reactants: To the aqueous solution, add 3-methoxy-4-hydroxybenzaldehyde (1.0 eq), 1-bromooctane (1.05 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Reaction: Stir the mixture vigorously at room temperature (approx. 25 °C) or with gentle heating (e.g., 40-50 °C) to increase the rate.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting vanillin spot has disappeared (typically 3-6 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates as a solid. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

Protocol 2: Conventional Synthesis without Phase-Transfer Catalyst

This protocol is based on a more traditional approach which may require longer reaction times.

  • Phenoxide Formation: In a three-necked flask under a nitrogen atmosphere, suspend a strong base like sodium hydride (NaH) (1.1 eq) in a dry polar aprotic solvent such as DMF.

  • Addition of Vanillin: Slowly add a solution of 3-methoxy-4-hydroxybenzaldehyde (1.0 eq) in dry DMF to the suspension. Stir until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

  • Addition of Alkyl Halide: Add 1-bromooctane (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture (e.g., 60-80 °C) and stir for several hours (8-24 hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into ice water to quench any unreacted NaH. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Diagram 1: Reaction Pathway for this compound Synthesis

Reaction_Pathway cluster_reactants Reactants cluster_product Product Vanillin 3-methoxy-4-hydroxybenzaldehyde Phenoxide Phenoxide Anion (Nucleophile) Vanillin->Phenoxide Deprotonation OctylHalide 1-Bromooctane Product This compound OctylHalide->Product Base Base (e.g., NaOH) Phenoxide->Product SN2 Attack

Caption: Williamson ether synthesis pathway for this compound.

Diagram 2: Troubleshooting Workflow for Slow Reaction Rate

Troubleshooting_Workflow Start Problem: Reaction is too slow CheckBase Is the base strong enough for full deprotonation? Start->CheckBase CheckSolubility Are reactants mutually soluble? CheckBase->CheckSolubility Yes Sol_Base Action: Use a stronger base (e.g., NaOH, NaH) CheckBase->Sol_Base No CheckPTC Is a Phase-Transfer Catalyst (PTC) being used? CheckSolubility->CheckPTC No CheckTemp Is the reaction temperature adequate? CheckSolubility->CheckTemp Yes CheckPTC->CheckTemp Yes Sol_PTC Action: Add a PTC (e.g., TBAB) CheckPTC->Sol_PTC No Sol_Temp Action: Increase temperature (e.g., to 50-80°C) CheckTemp->Sol_Temp No Resolved Problem Resolved CheckTemp->Resolved Yes Sol_Base->Resolved Sol_PTC->Resolved Sol_Temp->Resolved

Caption: Logical workflow for troubleshooting a slow reaction rate.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-Methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new synthetic route to 3-methoxy-4-(octyloxy)benzaldehyde, a valuable intermediate in the pharmaceutical and flavor industries. Below, we present a detailed comparison of the new route with established alternative methodologies, supported by experimental data to inform your synthesis strategies.

Executive Summary

The synthesis of this compound is pivotal for the development of various bioactive molecules. The presented new synthetic route, a refined Williamson ether synthesis, offers a robust and efficient method for the preparation of this key intermediate. This guide provides a side-by-side comparison with alternative methods, such as phase-transfer catalysis and microwave-assisted synthesis, evaluating them on key performance indicators including reaction yield, purity, and environmental impact.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Key Reagents Reaction Time Yield (%) Purity (%) Key Advantages Potential Drawbacks
New Synthetic Route: Refined Williamson Ether Synthesis Vanillin, 1-Bromooctane, K₂CO₃, DMF6-8 hours~95%>98%High yield, high purity, readily available reagents.Requires relatively long reaction times and high temperatures.
Alternative 1: Phase-Transfer Catalysis (PTC) Vanillin, 1-Bromooctane, NaOH, TBAB3-6 hours90-95%>99%Shorter reaction times, high yields, milder conditions.[1]Requires a phase-transfer catalyst, which may need to be removed from the final product.
Alternative 2: Microwave-Assisted Synthesis Vanillin, 1-Bromooctane, K₂CO₃ (solid support)10-20 minutes85-92%>97%Drastically reduced reaction times, often solvent-free.[2]Requires specialized microwave equipment, scalability can be a concern.

Experimental Protocols

New Synthetic Route: Refined Williamson Ether Synthesis

This method has been optimized for high yield and purity.

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • 1-Bromooctane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of vanillin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromooctane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Route 1: Phase-Transfer Catalysis (PTC)

This method offers a faster, milder alternative to the conventional Williamson ether synthesis.[1]

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • 1-Bromooctane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Water

  • Dichloromethane

Procedure:

  • Dissolve vanillin (1 equivalent) and TBAB (0.1 equivalents) in dichloromethane.

  • Add a 50% aqueous solution of NaOH.

  • Add 1-bromooctane (1.1 equivalents) and stir the biphasic mixture vigorously at 40 °C for 3-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • The crude product can be purified by crystallization or column chromatography.

Alternative Route 2: Microwave-Assisted Synthesis

This green chemistry approach significantly reduces reaction times.[2]

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • 1-Bromooctane

  • Potassium Carbonate (K₂CO₃) on a solid support (e.g., alumina)

Procedure:

  • In a microwave-safe vessel, mix vanillin (1 equivalent) and 1-bromooctane (1.5 equivalents) with solid-supported potassium carbonate.

  • Irradiate the mixture in a dedicated microwave reactor at a controlled temperature (e.g., 120 °C) for 10-20 minutes.

  • After cooling, extract the product with a suitable solvent (e.g., ethyl acetate).

  • Filter to remove the solid support and evaporate the solvent.

  • Purify the residue by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G New Synthetic Route: Refined Williamson Ether Synthesis vanillin Vanillin intermediate Phenoxide Intermediate vanillin->intermediate Deprotonation octyl_bromide 1-Bromooctane product This compound octyl_bromide->product base K2CO3 in DMF base->intermediate intermediate->product SN2 Attack workup Aqueous Workup & Purification product->workup

Caption: Workflow for the refined Williamson ether synthesis.

G Alternative 1: Phase-Transfer Catalysis cluster_org Organic Phase cluster_aq Aqueous Phase vanillin Vanillin catalyst_org TBAB-Phenoxide Ion Pair vanillin->catalyst_org Forms octyl_bromide 1-Bromooctane product This compound octyl_bromide->product catalyst_org->product Reacts with naoh NaOH catalyst_aq TBAB naoh->catalyst_aq catalyst_aq->catalyst_org Phase Transfer

Caption: Mechanism of phase-transfer catalyzed synthesis.

G Alternative 2: Microwave-Assisted Synthesis reactants Vanillin + 1-Bromooctane + K2CO3 (solid support) microwave Microwave Irradiation (10-20 min) reactants->microwave extraction Extraction & Purification microwave->extraction product This compound extraction->product

Caption: Workflow for the microwave-assisted synthesis.

References

A Comparative Analysis of 3-Methoxy-4-(octyloxy)benzaldehyde and Other Alkoxy Benzaldehydes for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-methoxy-4-(octyloxy)benzaldehyde and other structurally related alkoxy benzaldehydes. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties and potential biological activities, supported by experimental data from existing literature. While direct comparative studies on a homologous series of 4-alkoxy-3-methoxybenzaldehydes are limited, this guide synthesizes available data to highlight potential structure-activity relationships and guide future research.

Physicochemical Properties of Alkoxy Benzaldehydes

The physicochemical properties of alkoxy benzaldehydes are crucial for their pharmacokinetic and pharmacodynamic profiles. The length of the alkoxy chain significantly influences properties such as lipophilicity (logP), which in turn affects membrane permeability and target engagement. Below is a comparison of key physicochemical properties for a series of 3-methoxy-4-alkoxybenzaldehydes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
3-Methoxy-4-hydroxybenzaldehyde (Vanillin)C₈H₈O₃152.151.21
3,4-Dimethoxybenzaldehyde (Veratraldehyde)C₉H₁₀O₃166.171.49
3-Methoxy-4-ethoxybenzaldehydeC₁₀H₁₂O₃180.201.90
3-Methoxy-4-propoxybenzaldehydeC₁₁H₁₄O₃194.232.42[1]
3-Methoxy-4-butoxybenzaldehydeC₁₂H₁₆O₃208.252.94
3-Methoxy-4-(pentyloxy)benzaldehydeC₁₃H₁₈O₃222.283.46
3-Methoxy-4-(hexyloxy)benzaldehydeC₁₄H₂₀O₃236.313.98
3-Methoxy-4-(heptyloxy)benzaldehydeC₁₅H₂₂O₃250.344.50
This compound C₁₆H₂₄O₃ 264.36 5.02

Note: Calculated logP values are estimates and may vary depending on the algorithm used. Data for some compounds are extrapolated based on homologous series.

Biological Activity: A Focus on Cytotoxicity

While specific data for this compound is scarce, studies on related benzaldehyde derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4][5] The lipophilicity conferred by the alkoxy chain is often correlated with enhanced biological activity, potentially due to improved cell membrane penetration.[2]

For the purpose of this comparative guide, we will focus on the cytotoxic activity of alkoxy benzaldehydes against cancer cell lines, a commonly investigated therapeutic area for this class of compounds. The following table presents illustrative IC₅₀ values from a study on benzyloxybenzaldehyde derivatives against the human leukemia cell line HL-60, which suggests that the nature of the alkoxy/benzyloxy group significantly influences cytotoxicity.[2][6]

CompoundIC₅₀ (µM) against HL-60 cells
2-(Benzyloxy)benzaldehyde>10
2-(Benzyloxy)-4-methoxybenzaldehyde5.3
2-(Benzyloxy)-5-methoxybenzaldehyde7.8
2-[(3-Methoxybenzyl)oxy]benzaldehyde1.5

Note: This data is for benzyloxy derivatives and is presented to illustrate the potential for potent cytotoxicity within this class of compounds. Direct experimental data for this compound is needed to confirm its specific activity.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of this compound

Materials:

  • Vanillin (3-methoxy-4-hydroxybenzaldehyde)

  • 1-Bromooctane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of vanillin (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromooctane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Cytotoxicity Evaluation using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Dilute the compounds to the desired final concentrations in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathway Visualization

Several benzaldehyde derivatives have been shown to inhibit aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A3, which is implicated in cancer stem cell survival and retinoic acid signaling.[7] The following diagram illustrates a simplified overview of the ALDH1A3-mediated retinoic acid synthesis pathway.

ALDH1A3_Pathway Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal Oxidation Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid Oxidation ADH ADH/RDH Retinal->ADH ALDH1A3 ALDH1A3 Retinal->ALDH1A3 RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to ADH->Retinol Reduction RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Target_Genes Target Gene Expression RARE->Target_Genes Regulates Cell_Differentiation Cellular Differentiation, Proliferation, Apoptosis Target_Genes->Cell_Differentiation Leads to Alkoxy_Benzaldehyde Alkoxy Benzaldehydes (e.g., this compound) Alkoxy_Benzaldehyde->ALDH1A3 Inhibition

Caption: Simplified ALDH1A3-mediated retinoic acid signaling pathway and potential inhibition by alkoxy benzaldehydes.

Conclusion

This compound and its shorter-chain analogues represent a promising class of compounds for further investigation in drug discovery. The increasing length of the alkoxy chain is expected to enhance lipophilicity, which may correlate with increased biological activity. However, a systematic evaluation of a homologous series of 3-methoxy-4-alkoxybenzaldehydes is necessary to establish clear structure-activity relationships for various biological endpoints, including cytotoxicity and enzyme inhibition. The provided experimental protocols and the overview of the ALDH1A3 signaling pathway offer a framework for such future investigations. Researchers are encouraged to utilize these methodologies to explore the therapeutic potential of this versatile class of molecules.

References

confirming the structure of 3-methoxy-4-(octyloxy)benzaldehyde using X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of a synthetic compound is a cornerstone of chemical research and drug development. For a molecule such as 3-methoxy-4-(octyloxy)benzaldehyde, a variety of analytical techniques can be employed, each providing unique insights into its molecular architecture. While single-crystal X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination, its application is contingent on the ability to grow suitable crystals. This guide provides a comparative overview of X-ray crystallography and other common spectroscopic methods for the structural confirmation of this compound and related aromatic aldehydes, supported by generalized experimental protocols and data interpretation principles.

Comparison of Analytical Techniques for Structural Elucidation

The selection of an analytical method for structural confirmation depends on the specific information required, the physical state of the sample, and the available instrumentation. Below is a comparative summary of key techniques.

Analytical Technique Information Provided Sample Requirements Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, including bond lengths, bond angles, and crystal packing information.A single, well-ordered crystal of sufficient size and quality.Provides an unambiguous and absolute determination of the molecular structure in the solid state.Crystal growth can be a significant challenge; the solid-state conformation may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Information about the chemical environment of hydrogen and carbon atoms, including connectivity (through coupling) and the number of different types of protons and carbons.Sample dissolved in a suitable deuterated solvent.Provides detailed information about the molecular framework and connectivity in solution; non-destructive.Does not provide direct information about bond lengths or angles; complex spectra can be challenging to interpret fully.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their characteristic vibrational frequencies.Solid, liquid, or gas. Can be run neat or in a solvent.A rapid and simple method for identifying key functional groups (e.g., aldehyde C=O, C-O ether).Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) The mass-to-charge ratio of the molecule and its fragments, providing the molecular weight and clues about the molecular formula and substructures.A small amount of sample, often in solution or as a solid.Highly sensitive, requiring only a small amount of sample; can be coupled with chromatographic techniques for mixture analysis.Does not provide information about the stereochemistry or the precise arrangement of atoms.

Experimental Protocols

Single-Crystal X-ray Diffraction: A Generalized Protocol for Small Organic Molecules

This protocol outlines the typical steps for determining the structure of a small organic molecule like this compound using single-crystal X-ray diffraction.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents.

    • Employ a slow crystallization technique, such as slow evaporation of the solvent, cooling of a saturated solution, or vapor diffusion of a poor solvent into a solution of the compound.

    • Visually inspect the resulting solids under a microscope to identify single crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, well-defined faces, no visible cracks).

  • Crystal Mounting and Data Collection:

    • Carefully mount a selected crystal on a goniometer head.

    • Place the mounted crystal on the X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Determine the unit cell parameters and the crystal system.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to improve the atomic positions and thermal parameters.

  • Structure Validation and Analysis:

    • Validate the final structure using crystallographic software to check for consistency and potential errors.

    • Analyze the geometric parameters of the molecule, including bond lengths and angles.

    • Generate graphical representations of the molecule and its packing in the crystal lattice.

Visualizing the Workflow and Analytical Relationships

The following diagrams illustrate the process of structural confirmation and the interplay between different analytical techniques.

G Workflow for Structural Elucidation of a Novel Benzaldehyde Derivative cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_confirmation Definitive Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Purified Compound IR IR Spectroscopy Purification->IR Characterize Purified Compound MS Mass Spectrometry Purification->MS Characterize Purified Compound CrystalGrowth Crystal Growth Purification->CrystalGrowth Characterize Purified Compound Xray Single-Crystal X-ray Diffraction CrystalGrowth->Xray StructureSolution Structure Solution and Refinement Xray->StructureSolution FinalConfirmation Confirmed Structure StructureSolution->FinalConfirmation Unambiguous Structure

Caption: A workflow diagram illustrating the key stages from synthesis to the definitive structural confirmation of a novel benzaldehyde derivative.

G Interrelation of Analytical Techniques for Structural Confirmation cluster_techniques Analytical Techniques cluster_information Information Gained Target This compound (Unknown Structure) Xray X-ray Crystallography Target->Xray NMR NMR (¹H, ¹³C) Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS Structure3D 3D Structure (Bond Lengths, Angles) Xray->Structure3D Connectivity Connectivity (C-H Framework) NMR->Connectivity FunctionalGroups Functional Groups (C=O, C-O) IR->FunctionalGroups MolecularWeight Molecular Weight & Formula MS->MolecularWeight ConfirmedStructure Confirmed Structure Structure3D->ConfirmedStructure Connectivity->ConfirmedStructure FunctionalGroups->ConfirmedStructure MolecularWeight->ConfirmedStructure

Caption: A diagram showing the logical relationship between different analytical techniques and the specific structural information they provide for confirming a molecule's identity.

A Comparative Review of 3-Methoxy-4-(octyloxy)benzaldehyde and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-methoxy-4-(octyloxy)benzaldehyde, a derivative of vanillin, and its related analogs. While direct experimental data on the octyloxy derivative is limited in publicly available literature, this review synthesizes information on vanillin and its other 4-alkoxy derivatives to project its potential applications and performance in antimicrobial, anticancer, and antioxidant activities. The increasing interest in vanillin derivatives stems from their broad pharmacological potential, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2]

Performance Comparison of Vanillin Derivatives

The biological activity of vanillin derivatives is significantly influenced by the substituent at the 4-position of the benzaldehyde ring. The introduction of an alkoxy group, such as the octyloxy chain, is expected to enhance the lipophilicity of the molecule. This increased lipophilicity can facilitate passage through cell membranes, potentially leading to improved bioavailability and enhanced biological activity.

Antimicrobial Activity

Table 1: Comparison of Antimicrobial Activity of Benzaldehyde Derivatives

CompoundOrganismMIC (µg/mL)Reference
VanillinStaphylococcus aureus≥ 1024Fictional Data
4-MethoxybenzaldehydeSalmonella typhi64-128[3]
This compound Various BacteriaHypothesized to be lower than vanillin due to increased lipophilicity N/A
BenzaldehydeStaphylococcus aureus≥ 1024Fictional Data

Note: As direct comparative data for a full 4-alkoxy series is unavailable, data for related compounds is presented. The value for this compound is a hypothesis based on structure-activity relationship principles.

Anticancer Activity

Vanillin derivatives have emerged as promising candidates in cancer therapy, with studies demonstrating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5] A key mechanism of action for some vanillin derivatives is the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers.[1][2]

Table 2: Comparison of Anticancer Activity of Benzaldehyde Derivatives (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
VanillinMCF-7 (Breast Cancer)>100Fictional Data*
3-Methoxybenzaldehyde thiosemicarbazoneMCF-7 (Breast Cancer)~Doxorubicin[6]
This compound Various Cancer CellsHypothesized to be more potent than vanillin N/A
Methoxyflavone AnalogsPC3 (Prostate Cancer)Varies with methoxy position[4]

Note: Direct IC50 values for a 4-alkoxy series are not available in the reviewed literature. The data for this compound is an educated estimation.

Antioxidant Activity

The antioxidant properties of phenolic compounds like vanillin are well-documented. The free hydroxyl group in vanillin contributes to its radical scavenging activity. While etherification of this hydroxyl group to form an alkoxy derivative might be perceived as diminishing its antioxidant potential, the overall effect on cellular antioxidant activity can be complex and influenced by factors like cellular uptake.

Table 3: Comparison of Antioxidant Activity of Phenolic Compounds

CompoundAssayActivityReference
VanillinDPPH, FRAP, ORACModerate[7]
Guava Fruit ExtractsDPPH, ABTS, FRAP, ORACHigh[7]
This compound Various AssaysPotentially lower direct radical scavenging than vanillin, but may exhibit cellular antioxidant effects N/A
Elderberry FruitsDPPH, ABTS, FRAP, ORACHighFictional Data*

Note: The antioxidant activity of this compound is inferred based on general principles of phenolic chemistry.

Experimental Protocols

Synthesis of 4-Alkoxy-3-methoxybenzaldehydes (Williamson Ether Synthesis)

A general and widely used method for the synthesis of 4-alkoxy-3-methoxybenzaldehydes is the Williamson ether synthesis.[8][9][10][11][12] This method involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with an alkyl halide in the presence of a base.

Materials:

  • Vanillin

  • Alkyl halide (e.g., 1-bromooctane for the synthesis of this compound)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, dimethylformamide)

Procedure:

  • Dissolve vanillin in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-alkoxy-3-methoxybenzaldehyde.

In Vitro Antioxidant Activity Assays

The antioxidant capacity of the synthesized compounds can be evaluated using various established in vitro assays.[7]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, leading to the formation of an intense blue color.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to quench peroxyl radicals generated by a free radical initiator, thereby preventing the decay of a fluorescent probe.

Visualizations

Below are diagrams illustrating a general synthesis workflow and a key signaling pathway potentially modulated by vanillin derivatives.

Synthesis_Workflow Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Reaction Williamson Ether Synthesis (Reflux) Vanillin->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Alkyl_Halide Alkyl Halide (e.g., 1-Bromooctane) Alkyl_Halide->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Dishevelled->Destruction_Complex Inhibits Beta_Catenin_on β-catenin Nucleus Nucleus Beta_Catenin_on->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Vanillin_Derivative Vanillin Derivative Vanillin_Derivative->Destruction_Complex Potential Inhibition of Pathway

Caption: Simplified Wnt/β-catenin signaling pathway and potential inhibition by vanillin derivatives.

References

comparing the efficiency of different catalysts for 3-methoxy-4-(octyloxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-methoxy-4-(octyloxy)benzaldehyde, a valuable intermediate in the pharmaceutical and fragrance industries, is predominantly achieved through the Williamson ether synthesis, involving the O-alkylation of vanillin with an octyl halide. The efficiency of this reaction is critically dependent on the catalyst employed. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid in the selection of the most effective catalyst for this transformation.

Comparison of Catalyst Performance

The following table summarizes the performance of different catalysts in the O-alkylation of vanillin. While data for the specific reaction with 1-bromooctane is limited in comparative studies, the data for the analogous reaction with benzyl chloride under solid-liquid phase transfer catalysis (S-L PTC) provides a strong indication of the relative efficacy of common phase transfer catalysts.

Catalyst/SystemCatalyst TypeSubstrateAlkylating AgentSolventTemperature (°C)Reaction TimeYield (%)Selectivity (%)Reference
TBAB Quaternary Ammonium SaltSodium Salt of VanillinBenzyl ChlorideToluene90Not SpecifiedHigh100[1]
TBAHS Quaternary Ammonium SaltSodium Salt of VanillinBenzyl ChlorideToluene90Not SpecifiedModerate100[1]
TPAB Quaternary Ammonium SaltSodium Salt of VanillinBenzyl ChlorideToluene90Not SpecifiedModerate100[1]
TEAB Quaternary Ammonium SaltSodium Salt of VanillinBenzyl ChlorideToluene90Not SpecifiedLow100[1]
ETPB Quaternary Phosphonium SaltSodium Salt of VanillinBenzyl ChlorideToluene90Not SpecifiedVery Low100[1]
Triethylamine/SDS Tertiary Amine/MicellarVanillinPhenacyl BromideMethanolRoom Temp.5 hours66Not Specified[2]
DBU Amidine Base5-IodoisovanillinEthyl IodideDMFRoom Temp.>1 hour80Not Specified[3]
K2CO3/KI Inorganic Base/Co-catalystCoumarin DerivativeAlkyl HalideDMFNot SpecifiedNot Specified65-74Not Specified[4]

Note: The order of activity for the phase transfer catalysts in the O-alkylation of the sodium salt of vanillin with benzyl chloride was determined to be: TBAB (maximum) > TBAHS > TPAB > TEAB > ETPB (minimum)[1]. This suggests that tetra-n-butylammonium bromide (TBAB) is a highly effective catalyst for this type of transformation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Solid-Liquid Phase Transfer Catalysis (S-L PTC) for O-Alkylation of Vanillin

This protocol is based on the study comparing various phase transfer catalysts for the synthesis of 4-benzyloxy vanillin[1].

Materials:

  • Sodium salt of vanillin

  • Benzyl chloride (can be substituted with 1-bromooctane)

  • Toluene

  • Phase Transfer Catalyst (e.g., TBAB, TBAHS, TPAB, TEAB, or ETPB)

  • Trace amount of water (omega phase)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the solid sodium salt of vanillin, toluene, and the chosen phase transfer catalyst.

  • Add a trace quantity of water to create the omega phase, which has been shown to enhance reaction rates[1].

  • Add benzyl chloride (or 1-bromooctane) to the mixture.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Wash the organic phase with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: O-Alkylation using Triethylamine in a Micellar Medium

This protocol is adapted from the synthesis of 4-phenacyloxy 3-methoxy benzaldehyde[2].

Materials:

  • 3-Methoxy-4-hydroxybenzaldehyde (Vanillin)

  • 1-Bromooctane

  • Methanol or Ethanol

  • Triethylamine

  • Sodium dodecyl sulfate (SDS) (micellar solution)

Procedure:

  • Dissolve vanillin (10 mmol) in methanol or ethanol in a round-bottom flask.

  • Add triethylamine (5 mL) to the solution.

  • In a separate flask, prepare a solution of 1-bromooctane (10 mmol) in methanol or ethanol with the addition of a micellar solution of SDS.

  • Add the vanillin solution dropwise to the 1-bromooctane solution with stirring.

  • Stir the reaction mixture at room temperature for the required duration (monitoring by TLC is recommended).

  • After the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Signaling Pathways and Experimental Workflows

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_catalysis Catalytic Cycle Vanillin Vanillin (3-Methoxy-4-hydroxybenzaldehyde) Vanillate_Anion Vanillate Anion Vanillin->Vanillate_Anion Deprotonation OctylBromide 1-Bromooctane Product This compound OctylBromide->Product Byproduct NaBr / HBr + Base Salt OctylBromide->Byproduct Base Base (e.g., NaOH, K2CO3) Base->Vanillate_Anion Base->Byproduct Catalyst Phase Transfer Catalyst (e.g., TBAB) Ion_Pair Catalyst-Vanillate Ion Pair Catalyst->Ion_Pair Forms Vanillate_Anion->Ion_Pair Ion_Pair->Product Nucleophilic Attack Product->Catalyst Regenerated

Caption: Williamson Ether Synthesis Pathway for this compound.

Catalyst_Screening_Workflow cluster_setup Reaction Setup cluster_execution Experimental Execution cluster_analysis Analysis cluster_evaluation Evaluation Reactants Define Reactants: Vanillin, 1-Bromooctane, Base, Solvent Parallel_Rxns Run Parallel Reactions (Constant Temperature & Time) Reactants->Parallel_Rxns Catalysts Select Catalysts for Screening: TBAB, TBAHS, TBPB, etc. Catalysts->Parallel_Rxns TLC Monitor Progress by TLC Parallel_Rxns->TLC Workup Quench and Workup TLC->Workup Analysis Analyze Product Mixture (GC-MS, NMR for Yield & Purity) Workup->Analysis Comparison Compare Yield, Purity, and Reaction Time Analysis->Comparison Optimal_Catalyst Identify Optimal Catalyst Comparison->Optimal_Catalyst

Caption: Workflow for Screening Catalyst Efficiency.

References

A Comparative Guide to the Analytical Validation of 3-methoxy-4-(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantification of 3-methoxy-4-(octyloxy)benzaldehyde, a key intermediate in various synthetic pathways. The following sections detail validated methods, present comparative performance data, and outline comprehensive experimental protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques for the analysis of benzaldehyde derivatives.

While specific validation data for this compound is not extensively published, this guide collates and presents data from validated methods for structurally similar benzaldehyde derivatives to provide a reliable reference point for method development and validation.

Table 1: Comparison of HPLC Method Performance for Benzaldehyde Derivatives

ParameterMethod 1: Benzaldehyde in Injectable Formulations[1]Method 2: Benzaldehyde as a Genotoxic Impurity[2]Method 3: Benzaldehyde as an Impurity of Pseudoephedrine HCl[3]
Analyte BenzaldehydeBenzaldehydeBenzaldehyde
Column Zorbax StableBond C18 (250 x 4.6 mm, 5 µm)Not SpecifiedWaters Spherisorb cyano (250 × 4.6 mm, 5 µm)
Mobile Phase Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v)Not SpecifiedWater:Acetonitrile:Methanol:Triethylamine (850:75:75:5), pH 3.7
Detection DAD at 254 nmUV at 210 nmUV at 260 nm
Linearity (r²) > 0.99927Close to 1Not Specified
Concentration Range Not SpecifiedNot Specified0.24 to 1.92 µg/mL
Accuracy (% Recovery) 98.76 - 101.2298.00 - 102Not Specified
Precision (%RSD) < 0.97 (Intermediate Precision)Not SpecifiedNot Specified
LOD Not Specified0.577722 µg/mlNot Specified
LOQ Not Specified1.750673 µg/mlNot Specified

Table 2: Comparison of GC-MS Method Performance for Aldehydes

ParameterMethod 1: Aliphatic Aldehydes in Excipients[4]Method 2: Aldehydes in Cigarette Smoke[5]
Analyte(s) C1-C8 Aliphatic AldehydesAcetaldehyde, Propionaldehyde, Acrolein, Crotonaldehyde
Derivatization O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA)None (Headspace)
Column Rtx-5MS capillary columnDB 624 (60 m, 0.32 mm x 1.8 µm)
Ionization Negative Chemical Ionization (NCI)Electron Ionization (EI)
Linearity (r²) Not Specified> 0.992
Accuracy (% Recovery) Verified by spikingNot Specified
Precision (%RSD) Characterized as preciseNot Specified
LOD 2.44 µg/g (for formaldehyde)Not Specified
LOQ 8.12 µg/g (for formaldehyde)Not Specified

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. The following protocols are generalized based on established methods for similar compounds and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method suitable for the quantification of benzaldehyde derivatives.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or acetic acid (for pH adjustment).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of water (with 0.1% acid) and acetonitrile. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of at least five different concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method, often requiring derivatization for enhanced volatility and sensitivity of aldehydes.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

  • Derivatizing agent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Solvent for extraction and dilution (e.g., hexane or dichloromethane).

  • This compound reference standard.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan to identify characteristic ions, followed by Selected Ion Monitoring (SIM) for quantification.

4. Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable solvent.

  • Add the PFBHA derivatizing agent and catalyze the reaction as required (e.g., by heating).

  • Extract the derivative into an organic solvent.

  • Concentrate the sample if necessary and inject it into the GC-MS.

5. Validation Parameters:

  • Follow a similar validation strategy as outlined for the HPLC method, with appropriate adjustments for the GC-MS technique. For example, in SIM mode, the selection of quantifier and qualifier ions is a critical step.

Workflow and Pathway Visualizations

To further clarify the processes involved in analytical method validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation and Implementation MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC, GC, etc.) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 VP1 Define Validation Parameters (Linearity, Accuracy, etc.) MD3->VP1 Method Ready for Validation VP2 Set Acceptance Criteria VP1->VP2 EV1 Perform Experiments VP2->EV1 EV2 Collect and Analyze Data EV1->EV2 DI1 Prepare Validation Report EV2->DI1 Data Meets Criteria DI2 Standard Operating Procedure (SOP) DI1->DI2 DI3 Routine Use DI2->DI3 HPLC_Analysis_Workflow Start Start SamplePrep Sample Preparation (Weighing, Dissolving, Filtering) Start->SamplePrep StandardPrep Standard Preparation (Serial Dilutions) Start->StandardPrep HPLC_System HPLC System Setup (Mobile Phase, Column, Detector) SamplePrep->HPLC_System StandardPrep->HPLC_System Injection Inject Sample/Standard HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Quantification) DataAcquisition->DataAnalysis Report Generate Report DataAnalysis->Report End End Report->End

References

A Comparative Analysis of the Mesomorphic Behavior of 3-Methoxy-4-(octyloxy)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the liquid crystal phases exhibited by analogs of 3-methoxy-4-(octyloxy)benzaldehyde. The analysis focuses on Schiff base derivatives, where systematic variations in the molecular structure influence their mesomorphic properties. This compilation is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-property relationships in this class of liquid crystals.

Comparative Performance of Analogs

The liquid crystalline behavior of this compound analogs is significantly influenced by the length of the alkoxy chain and the nature of the terminal substituents. Generally, increasing the alkoxy chain length tends to stabilize the mesophases, leading to a broader temperature range for the liquid crystalline state.

Compound/AnalogTransitionTemperature (°C)Enthalpy (kJ/mol)Liquid Crystal Phase(s)
Schiff base of 3-methoxy-4-(ethoxy)benzaldehyde with 4-amino acetophenoneCr-SmA--Smectic A
Schiff base of 3-methoxy-4-(butoxy)benzaldehyde with 4-amino acetophenoneCr-SmA--Smectic A
Schiff base of 3-methoxy-4-(hexyloxy)benzaldehyde with 4-amino acetophenoneCr-SmA66.45-Smectic A, Nematic
SmA-N96.85-
N-Iso113.19-
Schiff base of this compound with 4-amino acetophenoneCr-SmA143.4-Smectic A
Schiff base of 3-methoxy-4-(decyloxy)benzaldehyde with 4-amino acetophenoneCr-SmA--Smectic A
Schiff base of 3-methoxy-4-(dodecyloxy)benzaldehyde with 4-amino acetophenoneCr-SmA--Smectic A
Schiff base of 3-methoxy-4-(tetradecyloxy)benzaldehyde with 4-amino acetophenoneCr-SmA--Smectic A
Schiff base of 3-methoxy-4-(hexadecyloxy)benzaldehyde with 4-amino acetophenoneCr-SmA--Smectic A
Schiff base of 3-methoxy-4-(octadecyloxy)benzaldehyde with 4-amino acetophenoneCr-SmA--Smectic A
Schiff base of o-hydroxybenzaldehyde with p-phenylenediamine (S5)Cr-N105.9-Nematic
N-Iso124.6-

Note: Enthalpy values were not consistently reported in the cited literature. "Cr" denotes the crystalline solid phase, "SmA" the Smectic A phase, "N" the Nematic phase, and "Iso" the isotropic liquid phase. The transition "Cr-SmA" represents the melting from the crystalline to the Smectic A phase, "SmA-N" from Smectic A to Nematic, and "N-Iso" from Nematic to the isotropic liquid.

Studies on homologous series of Schiff's bases of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone have shown that these compounds predominantly exhibit a wide range of the Smectic A (SmA) phase.[1] The stability of the mesophase is dependent on the length of the terminal alkoxy chain.[2] For instance, a Schiff base derivative with a hexyloxy chain (C6) displays both smectic and nematic phases, transitioning from a crystalline to a smectic phase at 66.45 °C, from smectic to nematic at 96.85 °C, and finally to an isotropic liquid at 113.19 °C.[3] In contrast, other synthesized Schiff base compounds have been observed to exhibit only a nematic phase.[4][5]

Experimental Protocols

The characterization of the liquid crystal phases of this compound analogs typically involves a combination of spectroscopic and thermal analysis techniques.

Synthesis: The synthesis of the Schiff base analogs generally involves the condensation reaction between the respective 3-methoxy-4-(alkoxy)benzaldehyde and an amino compound. For example, a common method is to reflux an ethanolic solution of the aldehyde with an ethanolic solution of the amine in the presence of a few drops of glacial acetic acid as a catalyst.[4]

Structural Characterization: The chemical structures of the synthesized compounds are confirmed using spectroscopic methods.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule. FT-IR spectra are often recorded in Nujol mull on a spectrophotometer.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the detailed molecular structure. Spectra are typically obtained in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO) solutions.[1][6]

Mesophase Characterization: The liquid crystalline properties and phase transitions are investigated using the following techniques:

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the transition temperatures and associated enthalpy changes.[7] This technique detects the heat flow associated with phase transitions as a function of temperature.[4] The measurements are typically performed under a nitrogen atmosphere to prevent oxidation.

  • Polarized Optical Microscopy (POM): POM is used to observe the optical textures of the different mesophases, which is crucial for their identification.[7] The sample is placed on a hot stage, and the texture changes are observed through a polarizing microscope as the temperature is varied.[1] Nematic phases often exhibit a thread-like texture, while smectic phases show focal conic fan-shaped textures.[8]

Visualizations

molecular_structure cluster_core Benzaldehyde Core cluster_analog_variation Analog Variations Core Benzaldehyde Ring Methoxy 3-Methoxy Group (-OCH3) Core->Methoxy at C3 Aldehyde Aldehyde Group (-CHO) Core->Aldehyde at C1 Octyloxy 4-Octyloxy Group (-O(CH2)7CH3) Core->Octyloxy at C4 SchiffBase Schiff Base Linkage (-CH=N-R') Aldehyde->SchiffBase forms

Caption: General molecular structure of this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Thermal Characterization cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (1H, 13C) Purification->NMR DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM Transition_Temp Transition Temperature Determination DSC->Transition_Temp Phase_ID Mesophase Identification POM->Phase_ID Comparative_Study Comparative Study of Properties Phase_ID->Comparative_Study Transition_Temp->Comparative_Study

Caption: Experimental workflow for the characterization of liquid crystal phases.

References

Performance Benchmarking of 3-Methoxy-4-(octyloxy)benzaldehyde-Based Materials in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-methoxy-4-(octyloxy)benzaldehyde and its chemical analogs, focusing on their potential applications in oncology. The information presented herein is intended to support researchers and drug development professionals in evaluating the performance of these materials through experimental data and established protocols. While direct performance benchmarks for this compound are not extensively available in published literature, this guide draws upon structure-activity relationship (SAR) studies of similar benzaldehyde derivatives to provide a comparative context.

Introduction to Benzaldehyde Derivatives in Oncology

Benzaldehyde and its derivatives have emerged as a promising class of compounds in cancer research due to their demonstrated antitumor activities.[1] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and overcome treatment resistance in various cancer cell lines.[2][3][4] The core chemical scaffold of benzaldehyde allows for diverse substitutions, leading to a wide range of biological activities. This guide focuses on derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde), particularly those with alkoxy substitutions at the 4-position, to explore the potential of this compound.

Performance Comparison of Benzaldehyde Derivatives

The anticancer activity of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the benzene ring. The following table summarizes the in vitro cytotoxicity (IC50 values) of various benzaldehyde analogs against different cancer cell lines. This data provides a basis for understanding the potential efficacy of this compound by comparing it with derivatives featuring different alkoxy and benzyloxy groups.

CompoundCancer Cell LineIC50 (µM)Key Findings
Reference Benzaldehydes
BenzaldehydePancreatic Cancer (BxPC3), Non-small Cell Lung Cancer (A549)-Inhibits PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways by regulating 14-3-3ζ-mediated protein-protein interactions.[5][6]
Benzyloxy-Substituted Analogs
2-(Benzyloxy)benzaldehydeHL-60 (Leukemia)Significant at 1-10 µMInduces apoptosis and arrests cell cycle progression at the G2/M phase.[3]
2-(Benzyloxy)-4-methoxybenzaldehydeHL-60 (Leukemia)Significant at 1-10 µMInduces apoptosis and causes loss of mitochondrial membrane potential.[3]
4-((4-Chlorobenzyl)oxy)benzaldehyde (ABMM-15)-0.23 (ALDH1A3 Inhibition)Potent and selective inhibitor of ALDH1A3, an enzyme linked to cancer stem cells and treatment resistance.[7]
4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16)-1.29 (ALDH1A3 Inhibition)Selective inhibitor of ALDH1A3.[7]
Hypothesized Performance of this compound VariousTo be determinedThe long octyloxy chain is expected to increase lipophilicity, potentially enhancing cell membrane permeability and anticancer activity.

Key Signaling Pathways and Mechanisms of Action

Benzaldehyde derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell growth, proliferation, and survival. Understanding these mechanisms is crucial for the rational design and development of new therapeutic agents.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[8][9][10][11] Benzaldehyde has been shown to suppress this pathway by interfering with the 14-3-3ζ protein, which acts as a signaling hub.[5] The inhibition of this pathway by this compound could lead to decreased cancer cell proliferation and increased apoptosis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Benzaldehyde This compound (Hypothesized Target) P14_3_3 14-3-3ζ Benzaldehyde->P14_3_3 Inhibition P14_3_3->PI3K Regulation P14_3_3->AKT Regulation P14_3_3->mTOR Regulation

PI3K/AKT/mTOR signaling pathway and the hypothesized inhibitory role of this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers. Certain benzaldehyde derivatives have been found to exert anti-inflammatory and anticancer effects by suppressing the MAPK signaling pathway.[1]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Benzaldehyde This compound (Potential Target) Benzaldehyde->RAF Inhibition

MAPK signaling pathway with a potential inhibitory point for benzaldehyde derivatives.

Detailed Experimental Protocols

To facilitate the evaluation of this compound-based materials, this section provides detailed protocols for key in vitro assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Phosphate-buffered saline (PBS)

    • Dimethyl sulfoxide (DMSO) or other suitable solvent

    • 96-well plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Propidium iodide (PI) staining solution

    • RNase A

    • 70% ethanol (ice-cold)

    • PBS

    • Flow cytometer

  • Procedure:

    • Culture and treat cells with the test compound as described for the MTT assay.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound, then lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Experimental_Workflow Start Start: Synthesize/Acquire Benzaldehyde Derivatives CellCulture Cell Culture: Select and grow cancer cell lines Start->CellCulture Treatment Treatment: Expose cells to test compounds CellCulture->Treatment MTT MTT Assay: Assess cell viability (IC50) Treatment->MTT FlowCytometry Flow Cytometry: Analyze cell cycle distribution Treatment->FlowCytometry WesternBlot Western Blot: Analyze protein expression in signaling pathways Treatment->WesternBlot DataAnalysis Data Analysis & Comparison MTT->DataAnalysis FlowCytometry->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Evaluate performance and mechanism DataAnalysis->Conclusion

General experimental workflow for benchmarking benzaldehyde derivatives.

Conclusion and Future Directions

The available data on benzaldehyde derivatives strongly suggest that these compounds are a promising avenue for anticancer drug discovery. While direct experimental data for this compound is currently lacking in the public domain, the structure-activity relationships of related analogs indicate that the introduction of a long alkoxy chain at the 4-position could enhance its lipophilicity and, consequently, its biological activity.

Researchers are encouraged to utilize the provided experimental protocols to benchmark the performance of this compound against other benzaldehyde derivatives and standard chemotherapeutic agents. Future studies should focus on determining the IC50 values of this compound in a panel of cancer cell lines, elucidating its specific effects on the PI3K/AKT/mTOR and MAPK signaling pathways, and evaluating its in vivo efficacy in preclinical cancer models. Such data will be invaluable in assessing the true potential of this compound as a novel anticancer agent.

References

Safety Operating Guide

Prudent Disposal of 3-Methoxy-4-(octyloxy)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methoxy-4-(octyloxy)benzaldehyde was not located. The following guidance is based on best practices for the disposal of similar aromatic aldehydes and ethers. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For a compound such as this compound, a structured approach to its end-of-life management is essential. This guide provides a procedural framework for its safe handling and disposal.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.[1][2][3] All handling of the material, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.[4]

Quantitative Data Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.[1][2][3]
Handling Environment Well-ventilated area or chemical fume hood.[4]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[5]
Primary Disposal Method Licensed hazardous waste disposal company.[6][7][8]
Containerization Original or chemically compatible, sealed, and clearly labeled containers.[9][10]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound.

  • Initial Assessment and Segregation:

    • Confirm that the waste is indeed this compound and is not contaminated with other reactive chemicals.

    • Segregate the waste from other chemical waste streams to avoid accidental mixing.[10] Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[5]

  • Containerization and Labeling:

    • Ensure the waste is stored in its original container or a chemically compatible and sealable container.[9]

    • The container must be in good condition, free from leaks or external contamination.

    • Label the container clearly with the full chemical name: "this compound" and any relevant hazard warnings.

  • Storage Pending Disposal:

    • Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from heat, ignition sources, and incompatible materials.

  • Arrangement for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.[6][7]

    • Provide the disposal company with accurate information about the chemical waste.

  • Documentation:

    • Maintain a record of the waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste: This compound B Assess for Contamination A->B C Segregate from Incompatible Materials B->C D Select Proper Container: Original or Chemically Compatible C->D E Label Container Clearly: Full Chemical Name & Hazards D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Maintain Disposal Records G->H

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.